7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7,8-dihydro-6H-isoquinolin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFLOZYAKQKYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631079 | |
| Record name | 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-65-2 | |
| Record name | 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroisoquinolin-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the basic chemical and physical properties of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the parent compound, 7,8-Dihydroisoquinolin-5(6H)-one. The addition of hydrochloric acid protonates the basic nitrogen atom in the isoquinoline ring system, forming a salt that typically exhibits increased stability and water solubility compared to the free base.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| Synonyms | 7,8-DIHYDROISOQUINOLIN-5(6H)-ONE HCL, 7,8-dihydro-5(6H)-Isoquinolinone hydrochloride, 7,8-Dihydro-6H-isoquinolin-5-one hydrochloride | [1][2] |
| CAS Number | 103441-65-2 | [1][3] |
| Molecular Formula | C₉H₁₀ClNO | [4] |
| Molecular Weight | 183.63 g/mol | [4][5] |
| Melting Point | 242-246 °C | [4] |
| Appearance | Solid (predicted/unverified) | [6] |
| pKa (Predicted) | 13.13±0.20 (for a related isomer) | [7] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [6] |
Basicity and Chemical Reactivity
The fundamental basic property of 7,8-Dihydroisoquinolin-5(6H)-one arises from the lone pair of electrons on the nitrogen atom within the heterocyclic ring. As a secondary amine integrated into a dihydroisoquinoline scaffold, it can act as a proton acceptor (a Brønsted-Lowry base). The formation of the hydrochloride salt confirms this basic character.
The reactivity of this compound is dictated by the functional groups present:
-
Secondary Amine: Can undergo N-alkylation, acylation, and other standard amine reactions.
-
Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction to an alcohol, and formation of imines, enamines, etc.
-
Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, though the reactivity is influenced by the existing substituents.
-
α-Carbonyl Protons: The protons on the carbons adjacent to the ketone (C6 and C4) are acidic and can be removed by a base to form an enolate, enabling various condensation and alkylation reactions.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not fully elucidated in the search results, the synthesis of related dihydroisoquinoline and tetrahydroisoquinoline cores typically involves well-established organic reactions. Key synthetic strategies include the Bischler-Napieralski reaction and the Pictet-Spengler condensation[8][9].
Conceptual Synthetic Workflow:
A plausible synthetic approach involves the cyclization of a suitably substituted phenylethylamine derivative. The formation of the hydrochloride salt is a straightforward final step.
General Experimental Protocol for Salt Formation:
-
Dissolution: Dissolve the free base, 7,8-Dihydroisoquinolin-5(6H)-one, in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction may need to be cooled to facilitate complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified salt under a vacuum to remove residual solvent.
Potential Biological Activity and Signaling Pathways
The tetrahydroisoquinoline (THIQ) and dihydroisoquinoline (DIQ) scaffolds are prevalent in a wide range of biologically active natural products and synthetic drugs[8][10]. They are known to exhibit diverse pharmacological activities, including antitumor, antibacterial, antiviral, and neurological effects[8][11].
Derivatives of this class of compounds have been investigated for their roles as:
-
Enzyme Inhibitors: For example, inhibiting DNA gyrase in bacteria[8].
-
Receptor Modulators: A study on a related dihydroisoquinoline showed it could modulate muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility[11].
-
Antiviral Agents: Novel tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection in vitro[12].
Given the structural similarity, this compound could serve as a key intermediate or building block for developing novel therapeutic agents targeting these pathways.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical mechanism by which a dihydroisoquinoline derivative might modulate a G-protein coupled receptor (GPCR) signaling pathway, such as the 5-HT receptor system.
Safety and Handling
The free base, 7,8-Dihydroisoquinolin-5(6H)-one, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As the hydrochloride salt is expected to have similar properties, these precautions should be observed.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. 5,6,7,8-Tetrahydroisoquinolin-8-one hydrochloride | C9H10ClNO | CID 53408338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroisoquinolin-5(6H)-one | 21917-86-2 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride (CAS: 21917-86-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic organic compound belonging to the dihydroisoquinolinone class. While specific biological activities and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the dihydroisoquinolinone and the broader tetrahydroisoquinoline scaffolds are of significant interest in medicinal chemistry. Derivatives of these core structures have demonstrated a wide range of pharmacological properties, including potential as anticancer, anti-inflammatory, and neuroprotective agents, as well as enzyme inhibitors. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, and the biological context of related compounds.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent compound, 7,8-Dihydroisoquinolin-5(6H)-one. The addition of hydrochloric acid increases the compound's polarity and water solubility, which is often advantageous for pharmaceutical applications.
| Property | Value | Reference |
| CAS Number | 21917-86-2 | |
| Molecular Formula | C₉H₉NO • HCl | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | Light yellow solid | [1] |
| Melting Point | 235-236 °C | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1] |
Synthesis and Purification
A general procedure for the synthesis of structurally related 7,8-dihydroquinolin-5(6H)-one derivatives has been patented[2]. This method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia[2]. The final product is then purified by recrystallization.
Experimental Protocol: General Synthesis of 7,8-Dihydroquinolin-5(6H)-one Derivatives[3]
This protocol is for a related class of compounds and may require optimization for the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one.
Materials:
-
Baylis-Hillman adduct
-
1,3-Cyclohexanedione or its derivative
-
Base catalyst (e.g., triethylamine)
-
Ammonium acetate or aqueous ammonia
-
Organic solvent (optional)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, combine the Baylis-Hillman adduct and 1,3-cyclohexanedione derivative in an organic solvent or under solvent-free conditions.
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture at a temperature between 0 to 100 °C for 1 to 12 hours.
-
After the initial reaction, add ammonium acetate or aqueous ammonia to the mixture.
-
Continue the reaction for an additional 0.5 to 6 hours at a temperature between 0 to 100 °C.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 95% ethanol to obtain the 7,8-dihydroquinolin-5(6H)-one derivative.
The following diagram illustrates a generalized workflow for the synthesis and purification of such derivatives.
Biological and Pharmacological Context
Direct biological studies on this compound are scarce in the available literature. However, the broader classes of tetrahydroisoquinoline and quinolinone derivatives have been extensively investigated and have shown a variety of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of tetrahydroisoquinoline and quinolinone derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[3][4][5]. For instance, certain 5,6,7,8-tetrahydroisoquinolines have demonstrated potent cytotoxic activity against lung and breast cancer cell lines, with some derivatives acting as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2)[3].
Enzyme Inhibition
Derivatives of the dihydroquinazolinone scaffold, which is structurally related to dihydroisoquinolinone, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) and glycogen synthase kinase 3β (GSK3β), suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease[6].
Anti-inflammatory Properties
The anti-inflammatory potential of isoquinoline derivatives has also been explored. One study demonstrated that a novel isoquinoline derivative could inhibit the NF-κB signaling pathway in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. This suggests that compounds based on the isoquinoline scaffold could be developed as therapeutic agents for inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of compounds containing a dihydroxyflavone moiety, which can be considered structurally related to the core of the target molecule, have been investigated. For example, 7,8-dihydroxyflavone has been shown to exert neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by activating the TrkB/Akt signaling pathway and exhibiting antioxidant properties[5][8][9][10][11].
The following diagram illustrates some of the potential signaling pathways that derivatives of the core structure may modulate based on existing research on related compounds.
References
- 1. 7,8-dihydroisoquinolin-5(6H)-one, hydrochloride | 103441-65-2 [amp.chemicalbook.com]
- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: An Analysis of Publicly Available Data on its Mechanism of Action
A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. Despite its availability from chemical suppliers, there is currently no published research detailing its specific biological targets, signaling pathways, or pharmacological effects. This document outlines the current state of knowledge and the absence of data required for a full technical guide.
A thorough investigation into the biological activities of this compound has yielded no specific data on its mechanism of action. Searches of prominent scientific databases and peer-reviewed literature did not identify any studies that have characterized its interaction with biological systems. Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled at this time due to the lack of primary research on this specific compound.
While the isoquinoline scaffold is a common motif in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological activities, the specific functional profile of this compound remains uncharacterized in the public domain. Research on other dihydroisoquinoline derivatives has implicated targets such as the 5-HT₇ receptor, sigma receptors (σ₁ and σ₂), and microtubules; however, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.
The absence of published data prevents the creation of the following key sections of a standard technical guide:
-
Quantitative Data Summary: No data on binding affinities (Kᵢ, Kₑ), efficacy (EC₅₀, IC₅₀), or other quantitative pharmacological parameters are available.
-
Experimental Protocols: Without published studies, there are no established methodologies for assays such as receptor binding, enzyme inhibition, or cellular signaling studies specific to this compound.
-
Signaling Pathway and Experimental Workflow Diagrams: The lack of identified biological targets or pathways makes it impossible to generate meaningful visualizations of its mechanism of action.
This report serves to highlight the current void in the scientific understanding of this compound's pharmacology. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with unexplored biological potential. Future research initiatives would need to begin with foundational studies, including target identification screens, in vitro binding and functional assays, and subsequent cellular and in vivo characterization to elucidate its mechanism of action. Until such studies are conducted and published, a detailed technical guide on its core mechanism of action cannot be responsibly compiled.
The Elusive Biological Profile of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Technical Overview of a Scaffold with Latent Potential
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological activities of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. While this particular compound remains uncharacterized in terms of its pharmacological effects, the broader class of dihydroisoquinolinone and its reduced analog, tetrahydroisoquinoline, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth analysis of the known biological landscape of these related compounds, offering insights into the potential, yet unconfirmed, activities of this compound.
Introduction to the Isoquinoline Framework
The isoquinoline core is a structural motif present in numerous natural products and synthetic molecules of therapeutic interest.[1] Its derivatives have been explored for a multitude of pharmacological applications, ranging from anticancer and antimicrobial to central nervous system targets. The dihydroisoquinolinone and tetrahydroisoquinoline scaffolds, in particular, offer a three-dimensional architecture that has proven amenable to the design of potent and selective modulators of various biological targets.
Biological Activities of Dihydroisoquinolinone and Tetrahydroisoquinoline Derivatives
While data on this compound is absent, extensive research on its structural analogs provides a predictive framework for its potential biological relevance. The primary activities reported for these derivatives include anticancer, antimicrobial, and neurological effects.
Anticancer and Antiproliferative Activity
A significant body of research has focused on the anticancer potential of dihydroisoquinolinone and tetrahydroisoquinoline derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and HIV-1 integrase.
One study detailed the synthesis of steroidomimetic dihydroisoquinolinones that demonstrated potent antiproliferative activities.[2] A leading compound from this series, 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one, exhibited a mean activity of 33 nM in the NCI 60-cell line assay.[2] These compounds were found to competitively bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[2]
Another series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors, with some compounds showing good cytotoxic activities against the CEM leukemia cell line.[3]
Furthermore, derivatives of 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5] These compounds showed inhibitory potency in the low micromolar range in in vitro assays.[4][5]
Table 1: Anticancer and Antiproliferative Activity of Dihydroisoquinolinone and Tetrahydroisoquinoline Derivatives
| Compound Class | Specific Derivative | Activity | Target/Mechanism | Cell Line(s) | Quantitative Data (IC50/GI50) |
| Dihydroisoquinolinones | 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one | Antiproliferative | Tubulin Polymerization Inhibition (Colchicine Site) | NCI 60-Cell Line Panel | Mean GI50: 33 nM[2] |
| Dihydroisoquinolinones | 1,4-disubstituted derivatives | Cytotoxic | Tubulin Polymerization Inhibition | CEM Leukemia | IC50: 0.64 µM to 4.10 µM[3] |
| Dihydroisoquinolin-1(2H)-ones | 7,8-dihydroxy derivatives | HIV-1 Integrase Inhibition | Inhibition of Strand Transfer | In vitro assay | Low micromolar potency[4][5] |
Antimicrobial Activity
The isoquinoline scaffold is also a promising framework for the development of novel antibacterial agents. Research has shown that tricyclic isoquinoline derivatives possess antibacterial properties, particularly against Gram-positive pathogens.
For instance, certain synthesized tricyclic isoquinoline compounds were found to be active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[6][7][8] The minimum inhibitory concentrations (MICs) for the most active compounds ranged from 16 to 128 µg/mL.[6][7][8]
Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives
| Compound Derivative | Bacterial Strain | Quantitative Data (MIC) |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 µg/mL[6][7][8] |
| Enterococcus faecium | 128 µg/mL[6][7][8] | |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 µg/mL[6][7][8] |
| Streptococcus pneumoniae | 32 µg/mL[6][7][8] | |
| Enterococcus faecium | 64 µg/mL[6][7][8] |
Neurological Activities
The tetrahydroisoquinoline core is a well-established pharmacophore for targeting the central nervous system. Derivatives have been investigated as monoamine oxidase (MAO) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and ligands for various G-protein coupled receptors.
A structurally related scaffold, 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one, has yielded potent and selective inhibitors of MAO-B, with Ki values in the nanomolar range.[9] This suggests that the dihydroisoquinolinone core could also be a viable starting point for the design of MAO inhibitors for the treatment of neurodegenerative diseases.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the biological evaluation of dihydroisoquinolinone and tetrahydroisoquinoline derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., CEM leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The test compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.[3]
Tubulin Polymerization Inhibition Assay
-
Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.
-
Assay Buffer: The assay is performed in a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP).
-
Reaction Mixture: The reaction mixture, containing tubulin and the test compound at various concentrations, is prepared in a 96-well plate. A positive control (e.g., colchicine) and a negative control (vehicle) are included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time at 340 nm using a temperature-controlled spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.[2]
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Culture: The bacterial strains of interest are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms of action and experimental workflows associated with the biological activities of dihydroisoquinolinone derivatives.
References
- 1. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 2. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncovering the Therapeutic Potential of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic organic compound belonging to the isoquinoline family. While direct and extensive research on the specific therapeutic targets of this molecule is limited in publicly available scientific literature, the broader class of isoquinoline and its partially hydrogenated derivatives has been a fertile ground for the discovery of novel therapeutic agents. These related compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide aims to consolidate the available information on the potential therapeutic avenues for this compound by examining the established targets of structurally similar compounds. The subsequent sections will delve into the potential mechanisms of action, relevant biological pathways, and suggested experimental protocols to elucidate the therapeutic promise of this compound.
Introduction to the Isoquinoline Scaffold in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic value. The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.
Derivatives of isoquinoline and its reduced forms, such as dihydro- and tetrahydroisoquinolines, have been reported to interact with a range of targets, including:
-
Enzymes: Notably, kinases, histone deacetylases (HDACs), and enzymes involved in metabolic pathways.
-
G-protein coupled receptors (GPCRs): Including serotonergic, dopaminergic, and adrenergic receptors.
-
Ion channels: Modulating the activity of calcium, sodium, and potassium channels.
-
DNA and RNA: Intercalating with nucleic acids or influencing their synthesis.
Given this precedent, it is plausible that this compound may also exhibit affinity for one or more of these target classes.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related dihydroisoquinolinones and tetrahydroisoquinolines, several potential therapeutic targets can be hypothesized for this compound.
Anticancer Activity
Numerous derivatives of quinolinones and isoquinolinones have been investigated for their antiproliferative effects on cancer cells. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.
Hypothesized Signaling Pathway for Anticancer Activity
Caption: Hypothesized signaling cascade for the potential anticancer activity of the compound.
Neurological and Psychiatric Disorders
The modulation of neurotransmitter systems is a hallmark of many isoquinoline-based drugs. Derivatives have been shown to interact with serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions.
Hypothesized Serotonin Receptor Modulation
Caption: Postulated mechanism of action via serotonin receptor modulation.
Proposed Experimental Protocols for Target Identification and Validation
To systematically investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.
Experimental Workflow for Target Discovery
The Enigmatic Core: A Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the available scientific knowledge surrounding the synthetic heterocyclic compound, 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. While this specific molecule is commercially available as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, a dedicated synthetic protocol, and its biological activity profile.
This guide, therefore, aims to provide a foundational understanding by presenting the known physicochemical properties of this compound and contextualizing its potential significance within the broader, well-documented landscape of the dihydroisoquinoline and dihydroquinolinone chemical classes. The methodologies and biological activities of structurally related compounds will be discussed to offer a potential framework for the future investigation of this particular molecule.
Physicochemical Properties
The fundamental physicochemical data for this compound, as aggregated from chemical supplier databases, are presented below.
| Property | Value | Reference |
| CAS Number | 103441-65-2 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 235-236 °C / 242-246 °C | [1][2] |
| Storage Conditions | Sealed in dry, Room Temperature | [1] |
Synthetic Landscape: General Approaches to Related Cores
A general workflow for the synthesis of such heterocyclic cores often involves the cyclization of a suitably functionalized precursor.
Caption: Generalized synthetic workflow for related heterocyclic compounds.
Noteworthy Synthetic Methodologies for Related Structures:
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The amide is typically activated with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.
-
Pictet-Spengler Reaction: This method entails the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline, which can be subsequently oxidized to a dihydroisoquinoline.
-
Baylis-Hillman Reaction: A patent for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives (a related but distinct scaffold) utilizes a Baylis-Hillman adduct which undergoes a cascade reaction with a 1,3-dione and an ammonia source.[3]
A plausible, yet unconfirmed, experimental approach for the synthesis of the free base, 7,8-Dihydroisoquinolin-5(6H)-one, could involve:
-
Precursor Synthesis: Preparation of a suitable N-substituted β-phenylethylamine derivative where the ethylamine is part of a cyclohexanedione moiety.
-
Cyclization: An intramolecular cyclization reaction, potentially acid-catalyzed, to form the dihydroisoquinoline ring system.
-
Purification: The crude product would likely require purification by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: The purified free base would then be dissolved in an appropriate solvent and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
It is crucial to emphasize that this is a generalized and hypothetical protocol. The actual experimental conditions, including choice of solvents, reagents, reaction times, and temperatures, would require careful optimization and are not documented for this specific compound.
Biological Activity: An Uncharted Territory
A thorough search of scientific literature reveals no specific biological data or implication in any signaling pathway for this compound. However, the dihydroisoquinoline and tetrahydroisoquinoline scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds.[4][5] Derivatives of these core structures have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer Properties: Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors.[6]
-
Enzyme Inhibition: Substituted tetrahydroisoquinoline-based compounds have been developed as selective inhibitors of histone deacetylase 8 (HDAC8).[7]
-
Antimicrobial Activity: Various isoquinoline alkaloids have demonstrated antibacterial and antifungal properties.[4]
-
Neurological Activity: The tetrahydroisoquinoline framework is a key component of molecules targeting receptors in the central nervous system.
Given the structural alerts present in this compound, particularly the enone moiety within a bicyclic system, it is plausible that this compound could be investigated for its potential as a Michael acceptor, interacting with biological nucleophiles, or as a scaffold for the development of kinase inhibitors or other enzyme-targeted therapies.
The logical workflow for investigating the biological activity of a novel compound like this would be as follows:
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Without experimental data, any depiction of a specific signaling pathway involving this compound would be purely speculative and therefore has been omitted from this guide.
Conclusion and Future Directions
This compound represents a chemical entity with a known structure but an uncharacterized history and biological profile. The information available is limited to its basic physicochemical properties. This guide has provided a framework for its potential synthesis and biological evaluation based on the well-established chemistry and pharmacology of the broader dihydroisoquinoline class of compounds.
Future research on this molecule would necessitate:
-
Development and publication of a robust and reproducible synthetic protocol. This would involve detailed experimental procedures and full characterization of the final compound and any intermediates using modern analytical techniques (NMR, MS, IR, etc.).
-
Systematic biological screening to identify any potential pharmacological activity. This could involve broad phenotypic screens or targeted assays against specific enzyme families (e.g., kinases, deacetylases) or receptors.
-
In-depth mechanistic studies to elucidate the mode of action and identify specific molecular targets for any confirmed biological activity.
Until such studies are conducted and published, this compound remains a molecule of potential, an open invitation for discovery within the scientific community.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 7,8-dihydroisoquinolin-5(6H)-one hydrochloride and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This document details the potential biological targets of the dihydroisoquinoline scaffold, with a focus on CD44 and the sigma-2 receptor (TMEM97). We present quantitative binding data for various derivatives, outline detailed protocols for key in silico experimental techniques, and provide visual representations of relevant signaling pathways and computational workflows to facilitate a deeper understanding of the molecular interactions and guide further research and development efforts.
Introduction
This compound is a heterocyclic compound belonging to the dihydroisoquinoline class. Molecules containing this scaffold have shown a diverse range of biological activities, making them attractive starting points for drug discovery programs. In silico modeling techniques are invaluable tools for elucidating the potential mechanisms of action, identifying molecular targets, and optimizing the pharmacological properties of such compounds. This guide will explore the computational approaches used to model the interactions of this compound and its derivatives with two promising biological targets: the cell surface receptor CD44 and the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97).
Potential Biological Targets
In silico and experimental studies have suggested that the dihydroisoquinoline and related tetrahydroisoquinoline scaffolds can interact with several biological targets implicated in various disease states, including cancer and neurological disorders.
CD44
CD44 is a transmembrane glycoprotein that acts as the primary receptor for hyaluronic acid (HA).[1] The interaction between HA and CD44 is crucial for various cellular processes, including cell adhesion, migration, proliferation, and survival.[2] Dysregulation of the HA-CD44 signaling axis has been implicated in the progression of numerous cancers.[2] Small molecules that can inhibit the HA-CD44 interaction are therefore of significant interest as potential anti-cancer therapeutics.[1] Recent studies have identified N-aryltetrahydroisoquinoline derivatives as inhibitors of this interaction.[1]
Sigma-2 Receptor (TMEM97)
The sigma-2 receptor, identified as TMEM97, is a transmembrane protein that has been implicated in a variety of cellular functions, including cholesterol homeostasis and cell proliferation.[3] It is overexpressed in a number of tumor cell lines and is considered a potential target for both cancer diagnostics and therapeutics.[3] Several dihydroisoquinoline and tetrahydroisoquinoline derivatives have been shown to bind to the sigma-2 receptor with high affinity and selectivity.
Quantitative Data
The following tables summarize the binding affinities of various dihydroisoquinoline and tetrahydroisoquinoline derivatives for their respective biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.
Table 1: Binding Affinities of Dihydroisoquinoline and Tetrahydroisoquinoline Derivatives for the Sigma-2 Receptor
| Compound/Analog | Ki (nM) for σ2 Receptor | Ki (nM) for σ1 Receptor | Selectivity (σ1/σ2) | Reference |
| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7] | 0.59 ± 0.02 | 48.4 ± 7.7 | 82 | |
| (±)-8 (desmethyl analogue of (±)-7) | 4.92 ± 0.59 | 108 ± 35 | 22 | [4] |
| D04 (N-phenylpiperazine with a butyl linker) | 19.9 ± 4.7 | 42.4 ± 3.5 | 2.1 | [4] |
| B06 | 179 ± 26 | 51.8 ± 6.9 | 0.29 | [4] |
| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | 0.88 - 15.0 | - | - | |
| MAM03055A | 55.9 ± 4.2 | 3371 ± 245 | 60.3 | [5] |
| CM572 | 14.6 ± 6.9 | ≥ 10,000 | > 685 | [5] |
Table 2: Activity of Tetrahydroisoquinoline Derivatives against CD44
| Compound | Activity | Cell Line | Reference |
| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (5) | EC50 = 0.59 μM (antiproliferative) | MDA-MB-231 | [1][6] |
| SRT1 (N-benzyltetrahydroisoquinoline derivative) | EC50 = 0.88 μM (antiproliferative) | A549 | [7] |
| SRT1 (N-benzyltetrahydroisoquinoline derivative) | EC50 = 0.42 μM (antiproliferative) | NCI-H23 | [7] |
In Silico Experimental Protocols
This section provides detailed methodologies for key in silico experiments used in the study of this compound and its interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9]
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., CD44 or sigma-2 receptor) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the receptor.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Preparation of the Ligand (this compound):
-
Grid Box Generation:
-
Define the binding site on the receptor. This can be done by identifying the active site residues or by using the coordinates of a co-crystallized ligand.
-
Generate a grid box that encompasses the defined binding site. The size and center of the grid box need to be specified.[8]
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina executable with a configuration file specifying the paths to the prepared receptor and ligand, the grid box parameters, and the output file name.[11]
-
The command typically looks like: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
-
Visualize the protein-ligand interactions for the best-scoring poses using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).[12]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[13]
Protocol using GROMACS:
-
System Preparation:
-
Prepare the protein and ligand files as described in the molecular docking protocol. The ligand topology and parameter files can be generated using servers like LigParGen or CGenFF.[14]
-
Combine the protein and ligand coordinate files into a single PDB file.
-
Generate the topology file for the complex by including the ligand's ITP file in the protein's topology file.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the complex.
-
Solvate the box with a chosen water model (e.g., TIP3P, SPC/E).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.[15]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm.[15]
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature while restraining the protein and ligand heavy atoms.[15]
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature, with continued restraints on the protein and ligand.[15]
-
-
-
Production MD Run:
-
Remove the restraints and run the production MD simulation for the desired length of time (e.g., nanoseconds to microseconds).[16]
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and to identify stable hydrogen bonds and other interactions between the protein and ligand.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[17][18]
Protocol using LigandScout or MOE:
-
Model Generation (Ligand-Based):
-
Select a set of known active ligands for the target of interest.
-
Generate multiple conformations for each ligand.
-
Align the conformers of the active molecules to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).[19]
-
Generate pharmacophore hypotheses based on the common features.[19]
-
-
Model Generation (Structure-Based):
-
Start with a protein-ligand complex structure (from PDB or docking).
-
Identify the key interaction points between the ligand and the protein's active site.
-
Abstract these interactions into pharmacophoric features.[17]
-
-
Model Validation:
-
Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophoric features.[17]
-
-
Hit Selection and Optimization:
-
The identified hits can then be subjected to further in silico analysis (e.g., docking, MD simulations) and experimental validation.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound.
In Silico Drug Discovery Workflow
Caption: A generalized workflow for in silico drug discovery.
CD44 Signaling Pathway
Caption: Simplified overview of major CD44 downstream signaling pathways.
Sigma-2 Receptor (TMEM97) Interactions
Caption: Key interactions of the Sigma-2 receptor (TMEM97).
Conclusion
The in silico modeling of this compound and its derivatives offers a powerful approach to understanding their potential therapeutic applications. By leveraging computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can efficiently explore the interactions of these compounds with key biological targets like CD44 and the sigma-2 receptor. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the rational design and development of novel drug candidates based on the dihydroisoquinoline scaffold. Further experimental validation is essential to confirm the in silico findings and to progress promising compounds through the drug discovery pipeline.
References
- 1. N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors: Design, synthesis, computational studies, and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7,8-dihydroisoquinolin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the development of potent and selective inhibitors of various biological targets. This technical guide explores the synthesis, chemical properties, and diverse biological activities of derivatives based on this scaffold, with a particular focus on their potential as kinase inhibitors and agents for treating neurodegenerative diseases. This document also highlights a key clinical candidate, NVP-CGM097, an inhibitor of the MDM2-p53 interaction, underscoring the scaffold's therapeutic promise.
Chemical Properties and Synthesis
The 7,8-dihydroisoquinolin-5(6H)-one hydrochloride scaffold possesses a unique combination of structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic surface, which make it an ideal starting point for combinatorial library synthesis and lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Melting Point | 235-236 °C[1] |
| Appearance | Light yellow solid[1] |
| Storage | Sealed in dry, Room Temperature[1] |
The synthesis of derivatives of this scaffold can be achieved through various synthetic routes, often involving multi-component reactions that allow for the introduction of diverse substituents at multiple positions.
Applications in Drug Discovery
The versatility of the 7,8-dihydroisoquinolin-5(6H)-one scaffold has been demonstrated through its application in the development of inhibitors for a range of therapeutic targets.
Kinase Inhibition
Table 2: Kinase Inhibitory Activity of Representative Tetrahydroisoquinoline-7-carboxamide Derivatives against DDR1
| Compound | DDR1 IC₅₀ (nM) |
| 6a | >1000 |
| 6b | 150 |
| 6j | 9.4 |
| 6k | 24 |
| Data from a study on selective Discoidin Domain Receptor 1 (DDR1) inhibitors based on a 1,2,3,4-tetrahydroisoquinoline scaffold, which is structurally related to the 7,8-dihydroisoquinolin-5(6H)-one core.[3] |
dot
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Review of dihydroisoquinolinone core in medicinal chemistry
An In-depth Technical Guide to the Dihydroisoquinolinone Core in Medicinal Chemistry
Introduction
The dihydroisoquinolinone scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural products and synthetic molecules.[1][2] Its rigid structure and capacity for diverse functionalization have established it as a cornerstone in modern medicinal chemistry. Derivatives of this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, enzyme inhibitory, and antimicrobial properties.[3][4] This wide range of biological functions has spurred intensive research into novel synthetic methodologies and the exploration of structure-activity relationships (SAR) to develop new therapeutic agents.[5][6]
This technical guide provides a comprehensive review of the dihydroisoquinolinone core for researchers, scientists, and drug development professionals. It covers key synthetic strategies, detailed pharmacological activities with quantitative data, relevant experimental protocols, and visual representations of critical biological pathways.
Synthetic Strategies
The construction of the dihydroisoquinolinone skeleton can be achieved through various modern synthetic approaches, ranging from classical cyclization reactions to advanced metal-catalyzed processes.
Key Synthetic Methodologies
-
Castagnoli–Cushman Reaction (CCR): This three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde or ketone provides a powerful and atom-economical route to 3,4-dihydroisoquinolin-1(2H)-one derivatives. It allows for the generation of significant molecular diversity in a single step.[7]
-
Palladium-Catalyzed Reactions: Domino reactions, such as the asymmetric Heck/Suzuki cascade, have been employed to synthesize chiral 4,4-disubstituted dihydroisoquinolinones.[3][8] Additionally, palladium-catalyzed C-H allylation/annulation of N-sulfonyl amides with allylic alcohols offers a regioselective pathway to 3,4-dihydroisoquinolinones.[8]
-
Rhodium(III)-Catalyzed Cycloaddition: The [4+2] cycloaddition of amides with alkynes or alkenes, enabled by Rh(III)-catalyzed C-H activation, is a robust method for constructing the dihydroisoquinolinone core.[8]
-
Photocatalytic Skeleton-Editing: An innovative [4+2] skeleton-editing strategy utilizes vinyl azides and carboxylic NHPI esters to directly synthesize dihydroisoquinoline-1,4-diones under visible light catalysis.[1]
-
Modified Pomeranz–Fritsch Cyclization: A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base facilitates the synthesis of 1,2-dihydroisoquinolines, which are valuable intermediates for further functionalization.[9]
Experimental Protocol: Synthesis via Castagnoli–Cushman Reaction
The following protocol describes the general synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives as adapted from Wang et al.[7]
-
Reactant Preparation: A mixture of homophthalic anhydride (1.2 mmol), an appropriate amine (1.0 mmol), and an aldehyde (1.0 mmol) is prepared.
-
Solvent Addition: The mixture is dissolved in 10 mL of a suitable solvent, such as toluene.
-
Reaction Condition: The reaction mixture is stirred under reflux at 120 °C for a duration of 6-12 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on a silica gel stationary phase with a petroleum ether/ethyl acetate mixture as the eluent to yield the final 3,4-dihydroisoquinolin-1(2H)-one derivative.[7]
Caption: General workflow for the Castagnoli-Cushman synthesis. (Max-width: 760px)
Pharmacological Activities
Dihydroisoquinolinone derivatives have been identified as potent modulators of various biological targets, leading to a wide array of pharmacological effects.
Anticancer Activity
The dihydroisoquinolinone core is a key pharmacophore in the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions.
1. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the base excision repair pathway for single-strand DNA breaks.[10] In cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death via synthetic lethality.[11][12] Several dihydroisoquinolinone-based PARP inhibitors have been developed, representing a targeted therapy for specific cancer types like ovarian and breast cancer.[10][13]
Caption: Mechanism of PARP inhibitors in HR deficient cells. (Max-width: 760px)
2. p53-MDM2 Interaction Inhibition: The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical control point in cell cycle regulation and apoptosis. Blocking this interaction can stabilize p53, leading to the activation of apoptotic pathways in cancer cells. Dihydroisoquinolinone derivatives have been discovered as a novel class of potent, low-nanomolar inhibitors of the p53-MDM2 interaction.[14][15] NVP-CGM097 is a notable example that has advanced to phase 1 clinical trials.[15][16]
Caption: Inhibition of the p53-MDM2 interaction by dihydroisoquinolinones. (Max-width: 760px)
3. Other Anticancer Mechanisms: Dihydroisoquinolinone derivatives have also shown efficacy as inhibitors of other cancer-relevant targets, including:
-
Leucine Aminopeptidase (LAP): Inhibition of LAP has been linked to the antiproliferative activity of certain derivatives against leukemia and colon cancer cell lines.[17]
-
JNK3 Inhibition: 1-Aryl-3,4-dihydroisoquinolines act as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases and potentially in cancer.[18]
-
DHFR and CDK2 Inhibition: Tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[19]
Table 1: Anticancer Activity of Dihydroisoquinolinone Derivatives
| Compound Class | Target / Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines | Various cancer cell lines | IC₅₀ = 0.08 nM - 3.2 µM | [20] |
| Dihydroisoquinolinone | p53-MDM2 Interaction | Low nanomolar inhibition | [14] |
| NVP-CGM097 | p53-MDM2 Interaction | Phase 1 Clinical Trials | [15][16] |
| 1-Aryl-3,4-dihydroisoquinoline | JNK3 | pIC₅₀ = 7.3 | [18] |
| Tetrahydroisoquinoline (7e) | A549 (Lung Cancer) | IC₅₀ = 0.155 µM | [19] |
| Tetrahydroisoquinoline (8d) | MCF7 (Breast Cancer) | IC₅₀ = 0.170 µM | [19] |
| Tetrahydroisoquinoline (7e) | CDK2 | IC₅₀ = 0.149 µM | [19] |
| Tetrahydroisoquinoline (8d) | DHFR | IC₅₀ = 0.199 µM |[19] |
Antimicrobial and Antioomycete Activity
The dihydroisoquinolinone scaffold is also a promising template for developing agents against microbial pathogens.
-
Antibacterial: Tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[21]
-
Antioomycete: A series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives showed significant activity against the plant pathogen Pythium recalcitrans. Compound I23 was particularly potent, with an EC₅₀ value of 14 µM, outperforming the commercial agent hymexazol.[7]
Table 2: Antimicrobial Activity of Dihydroisoquinolinone Derivatives
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC = 16 µg/mL | [21] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC = 32 µg/mL | [21] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | MIC = 32 µg/mL | [21] |
| Dihydroisoquinolinone (I23) | Pythium recalcitrans | EC₅₀ = 14 µM |[7] |
Other Pharmacological Activities
The biological scope of this scaffold extends to other therapeutic areas:
-
Spasmolytic Activity: 1,3-Disubstituted 3,4-dihydroisoquinolines have been identified as potential smooth muscle relaxants.[22]
-
CXCR4 Antagonism: Certain derivatives act as potent antagonists of the CXCR4 receptor, which is also implicated in HIV entry, with IC₅₀ values in the low nanomolar range.[3]
Conclusion
The dihydroisoquinolinone core represents a remarkably versatile and pharmacologically significant scaffold in medicinal chemistry. The development of diverse and efficient synthetic routes has enabled the creation of extensive libraries of derivatives. These compounds have demonstrated potent activities against a range of challenging therapeutic targets, particularly in oncology with the development of clinical-stage PARP and p53-MDM2 inhibitors. The continued exploration of this privileged structure, guided by detailed SAR studies and novel biological screening, holds immense promise for the discovery of next-generation therapeutic agents.
References
- 1. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitors: Overview and indications [jax.org]
- 14. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1-Aryl-3,4-dihydroisoquinoline inhibitors of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
A Technical Guide to the Predicted Off-Target Effects of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific data on the off-target effects of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. This guide, therefore, provides a predictive overview based on the known activities of the broader isoquinoline chemical class and outlines the standard methodologies required to experimentally determine the off-target profile of this compound.
Introduction: The Importance of Off-Target Profiling
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many kinase inhibitors.[1][2] While the on-target activity of a drug candidate is crucial for its therapeutic efficacy, a thorough understanding of its off-target effects is paramount for ensuring its safety. Unintended interactions with other biological macromolecules can lead to adverse drug reactions, limiting the therapeutic window or causing outright toxicity. Therefore, comprehensive off-target profiling is a critical component of the drug discovery and development process.
This technical guide will explore the potential off-target liabilities of this compound based on the known pharmacology of related isoquinoline-containing molecules. Furthermore, it will detail the standard experimental protocols necessary to build a robust safety and selectivity profile for this compound.
Predicted Off-Target Profile of the Isoquinoline Scaffold
The isoquinoline and its derivatives have been shown to interact with a wide range of biological targets.[1][3][4] The specific off-target profile of this compound will be dictated by its unique substitution pattern and three-dimensional conformation. However, based on the activities of related compounds, several key target classes warrant investigation.
2.1 Kinases
The isoquinoline core is a frequent component of kinase inhibitors.[5][6][7] This suggests a high probability of this compound interacting with multiple kinases beyond its primary target. Cross-reactivity with kinases sharing structural homology in the ATP-binding pocket is a common phenomenon. For instance, various isoquinoline derivatives have shown activity against kinases such as Haspin, CLK1, DYRK1A, CDK9, EGFR, and HER2.[8][7]
2.2 G-Protein Coupled Receptors (GPCRs)
Certain isoquinoline alkaloids are known to interact with GPCRs. While not as common as kinase interactions for synthetic isoquinolines, this target class should not be overlooked.
2.3 Ion Channels
Interaction with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, is a critical safety liability for many small molecules. Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
2.4 Other Enzymes and Receptors
The diverse biological activities of isoquinolines suggest potential interactions with other enzyme families and receptor types.[4][9] A broad panel screen is therefore advisable to identify any unexpected off-target binding.
Experimental Protocols for Off-Target Profiling
A tiered approach is typically employed to characterize the off-target effects of a new chemical entity.
3.1 In Vitro Kinase Profiling
The initial step is often a broad kinase panel screen to identify potential off-target kinase interactions.
-
Methodology:
-
Assay Format: Radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™, Lanthascreen®) are commonly used.
-
Compound Concentration: An initial screen is typically performed at a high concentration (e.g., 1-10 µM) to identify any potential binders.
-
Kinase Panel: A comprehensive panel of several hundred kinases covering the human kinome is recommended.
-
Data Analysis: Results are usually expressed as the percentage of remaining kinase activity in the presence of the test compound.
-
Follow-up: Hits from the primary screen (e.g., >50% inhibition) are then subjected to dose-response studies to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Table 1: Representative Kinase Off-Target Data for Isoquinoline Derivatives
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | 57 - 66 (for Haspin) | [8] |
| Pyrrolo[2,1-a]isoquinolines | GSK-3, DYRK1A, PIM1 | nM to low µM range | [6] |
| Isoquinoline-tethered quinazolines | EGFR, HER2 | Potent inhibition, improved selectivity for HER2 | [7] |
3.2 Broad Target Binding and Functional Assays
A broader screen against a panel of non-kinase targets is essential for a comprehensive safety assessment.
-
Methodology:
-
Assay Format: Radioligand binding assays are used to assess binding to a wide range of receptors, ion channels, and transporters. Functional assays (e.g., calcium flux, cAMP measurement) are employed to determine the agonist or antagonist activity at specific targets.
-
Target Panel: A typical panel includes a diverse set of GPCRs, ion channels (including hERG), nuclear receptors, and transporters.
-
Data Analysis: Binding assay results are reported as percent inhibition of radioligand binding. Functional assay results are reported as percent activation or inhibition.
-
Follow-up: Concentration-response curves are generated for any significant hits to determine potency (IC₅₀ or EC₅₀).
-
3.3 In Vivo Safety Pharmacology
Core battery safety pharmacology studies are regulatory requirements and are designed to investigate the potential effects of a drug candidate on vital organ systems.
-
Methodology:
-
Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test is used to assess behavioral changes, motor activity, coordination, and reflexes in rodents.
-
Cardiovascular System: Blood pressure, heart rate, and electrocardiogram (ECG) are monitored in a conscious, freely moving large animal model (e.g., dog, non-human primate). Telemetry is often used for continuous data collection.
-
Respiratory System: Respiratory rate, tidal volume, and hemoglobin oxygen saturation are measured in a conscious animal model.
-
Visualizing Workflows and Pathways
4.1 Generalized Off-Target Profiling Workflow
4.2 Representative Signaling Pathway: EGFR/HER2
Given that some isoquinoline derivatives inhibit EGFR and HER2, this pathway is a potential off-target liability.
Conclusion
While specific off-target data for this compound is not currently available in the public domain, its isoquinoline core structure suggests a potential for interactions with a variety of off-targets, particularly kinases. A thorough and systematic evaluation, as outlined in this guide, is essential to characterize the selectivity and safety profile of this compound. The data generated from these studies will be critical for making informed decisions regarding its continued development as a potential therapeutic agent.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The outlined procedure is based on a high-yield, two-step synthesis starting from the commercially available 5,6,7,8-tetrahydroisoquinoline.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.
| Property | 5,6,7,8-Tetrahydroisoquinoline | This compound |
| CAS Number | 36556-06-6 | 103441-65-2 |
| Molecular Formula | C₉H₁₁N | C₉H₁₀ClNO |
| Molecular Weight | 133.19 g/mol | 183.64 g/mol |
| Appearance | Liquid | Light yellow solid[1] |
| Boiling Point | 106-108 °C at 13 mmHg | Not available |
| Melting Point | Not applicable | 235-236 °C[1] |
| Density | 1.03 g/mL at 25 °C | Not available |
Experimental Protocols
The synthesis of this compound is achieved in three main stages: N-oxidation of the starting material, Polonovski-type rearrangement to the enamine, and subsequent hydrolysis and salt formation.
Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline-N-oxide
This initial step involves the oxidation of the nitrogen atom in the 5,6,7,8-tetrahydroisoquinoline ring.
Materials:
-
5,6,7,8-Tetrahydroisoquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5,6,7,8-tetrahydroisoquinoline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroisoquinoline-N-oxide.
Step 2: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one
This step utilizes a Polonovski-type reaction to rearrange the N-oxide into the target enaminone.
Materials:
-
5,6,7,8-Tetrahydroisoquinoline-N-oxide
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5,6,7,8-tetrahydroisoquinoline-N-oxide from Step 1 in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7,8-Dihydroisoquinolin-5(6H)-one as a pure compound.
Step 3: Preparation of this compound
The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.
Materials:
-
7,8-Dihydroisoquinolin-5(6H)-one
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
2 M solution of anhydrous HCl in diethyl ether
Procedure:
-
Dissolve the purified 7,8-Dihydroisoquinolin-5(6H)-one from Step 2 in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of anhydrous HCl in diethyl ether (1.05 eq) dropwise with stirring.
-
A precipitate will form upon addition of the HCl solution.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a light yellow solid.
Visualized Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Transformations
The core of this synthesis relies on a well-established chemical transformation sequence involving N-oxides.
Caption: Key transformations in the synthesis of the enaminone intermediate.
References
Application Note: High-Purity Purification of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. The purity of such intermediates is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and scalable purification technique used to remove impurities from solid compounds, leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system.[1][2] This document provides a detailed protocol for the purification of this compound, aiming to achieve high purity suitable for drug development and research applications.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 103441-65-2 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO | [3][4] |
| Molecular Weight | 183.63 g/mol | [3][4] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 235-246 °C | [3][4] |
Recrystallization Solvent and Condition Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should remain either insoluble at high temperatures or soluble at low temperatures. Based on procedures for analogous dihydroquinolinone derivatives, alcoholic solvents are a promising starting point.[5]
Table 1: Recrystallization Parameter Optimization
| Parameter | Condition / Solvent System | Expected Outcome & Purity Target | Rationale / Reference |
| Solvent Selection | 95% Ethanol | High recovery of purified crystals with >99% purity. | Ethanol is effective for recrystallizing structurally similar 7,8-dihydroquinolin-5(6H)-one derivatives, suggesting it is a suitable starting point.[5] |
| Isopropanol / Water | Potential for improved crystal morphology and purity. | Alcohols are common solvents for polar organic hydrochlorides. Varying the alcohol and water content can fine-tune solubility. | |
| Acetonitrile | Alternative for compounds with different polarity. | Used in the synthesis and crystallization of other dihydroisoquinoline hydrochlorides.[6] | |
| Dissolution Temperature | Reflux Temperature (Approx. 78 °C for Ethanol) | Complete dissolution of the crude material in a minimal amount of solvent. | Ensures the formation of a saturated solution, which is necessary for crystallization upon cooling.[1] |
| Cooling Protocol | Slow cooling to room temperature, followed by chilling in an ice bath (0-5 °C). | Formation of well-defined, pure crystals and maximization of yield. | Slow cooling prevents the trapping of impurities in the crystal lattice, while subsequent chilling maximizes precipitation.[6][7] |
| Washing Solvent | Ice-cold recrystallization solvent (e.g., 95% Ethanol). | Removal of soluble impurities adhering to the crystal surface without significant product loss. | The compound should have very low solubility in the cold solvent to prevent the product from dissolving during the wash.[7] |
Experimental Workflow
The logical flow of the recrystallization process is designed to systematically remove impurities and isolate the purified solid product.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is based on established recrystallization techniques for related compounds and general best practices.[5][7]
4.1 Materials
-
Crude this compound
-
95% Ethanol (Reagent Grade or better)
-
Deionized Water
-
Activated Carbon (optional, for color removal)
-
Celatom® or Filter Aid (optional, for hot filtration)
4.2 Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Büchner funnel and filtration flask
-
Vacuum source
-
Glass funnel (short-stem)
-
Fluted filter paper
-
Spatulas and standard laboratory glassware
-
Vacuum oven or desiccator
4.3 Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol to the flask, just enough to create a slurry.
-
Attach a reflux condenser, and with stirring, heat the mixture to a gentle reflux.[7]
-
Add more hot 95% ethanol in small portions through the condenser until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[7]
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.
-
If insoluble impurities are present, perform a hot gravity filtration.[7] Preheat a second Erlenmeyer flask and a short-stem glass funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, preheated flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[7]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Ensure the filter paper is wetted with the cold recrystallization solvent before pouring the crystal slurry.
-
Break the vacuum and add a small amount of ice-cold 95% ethanol to wash the crystals, removing any residual mother liquor containing soluble impurities.[7]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[6] Alternatively, dry in a desiccator under vacuum.
-
4.4 Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and spark sources. Use a heating mantle or steam bath for heating.
-
Handle the hot flasks and funnels with appropriate clamps and heat-resistant gloves to avoid burns.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Fails to Dissolve | Insufficient solvent; incorrect solvent choice. | Add more solvent in small portions. If a large volume is needed, the solvent is likely unsuitable. Select a more polar solvent system. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Add a slightly larger volume of hot solvent to decrease saturation. Ensure the solution is not cooled too rapidly. |
| No Crystals Form on Cooling | Too much solvent was used; solution is not sufficiently supersaturated. | Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal if available. |
| Low Recovery Yield | Too much solvent was used; compound is significantly soluble in cold solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent necessary for dissolution.[7] Ensure thorough chilling in an ice bath. For hot filtration, ensure the apparatus is adequately pre-heated.[7] |
References
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the solubility of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the absence of publicly available, specific solubility data for this compound, this document outlines standardized kinetic and thermodynamic methodologies to enable researchers to generate reliable solubility data. Furthermore, a general overview of the biological significance of the broader class of isoquinoline derivatives is presented to provide a contextual framework for research and development.
Introduction
This compound is a heterocyclic organic compound. As with any compound intended for biological screening or formulation development, determining its solubility in various solvents is a critical first step. Solubility influences bioavailability, dictates appropriate solvents for in vitro and in vivo studies, and impacts the quality and reproducibility of experimental data.
The isoquinoline scaffold, of which 7,8-Dihydroisoquinolin-5(6H)-one is a derivative, is a privileged structure in medicinal chemistry. Compounds containing the isoquinoline nucleus have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Some derivatives have been found to modulate specific signaling pathways, such as inhibiting the p53-MDM2 protein-protein interaction or acting as inhibitors of the STING (Stimulator of Interferon Genes) pathway.[5][6][7] This broad bioactivity underscores the importance of thoroughly characterizing novel isoquinoline derivatives like this compound.
Solubility Data
As specific experimental data for the solubility of this compound is not published, the following table is provided as a template for researchers to populate with their own experimental findings. The protocols detailed in Section 3 can be used to generate this data.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| DMSO | 25 | Thermodynamic | Enter Data | Enter Data | e.g., Clear solution |
| Water | 25 | Thermodynamic | Enter Data | Enter Data | e.g., Suspension formed |
| Ethanol | 25 | Thermodynamic | Enter Data | Enter Data | e.g., Soluble with heating |
| PBS (pH 7.4) | 25 | Kinetic | Enter Data | Enter Data | e.g., Precipitate observed |
Experimental Protocols
Two primary methods for solubility determination are presented: the thermodynamic shake-flask method, which measures the equilibrium solubility, and the kinetic solubility assay, which is a higher-throughput method often used in early drug discovery.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, water, ethanol, PBS pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Carefully remove an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the same solvent should be prepared for accurate quantification.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility Assay
This high-throughput method is used to determine the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the solubility. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by any precipitate formed. The concentration at which light scattering significantly increases above the background is considered the kinetic solubility.
-
UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new plate. The concentration is determined from a standard curve.
-
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Diagrams
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Caption: Potential Signaling Pathways for Isoquinoline Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. The included protocols are intended to serve as a guide for establishing in-house stability-indicating methods and conducting forced degradation studies.
Stability Profile and Storage Conditions
This compound is a heterocyclic organic compound. Proper storage is crucial to maintain its integrity and prevent degradation.
Recommended Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place.[1] For long-term storage, it is recommended to keep the material at room temperature, protected from light and moisture, under an inert atmosphere. Avoid contact with incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 103441-65-2 | ChemicalBook |
| Molecular Formula | C₉H₁₀ClNO | PubChem |
| Molecular Weight | 183.63 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 227-229 °C | ChemicalBook |
Forced Degradation Studies (Hypothetical Data)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following data is representative of a typical forced degradation study and is provided for illustrative purposes.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradants | Major Degradant RRT |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ~15% | 2 | 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~25% | 3 | 0.78 |
| Oxidation | 3% H₂O₂ | 24 h | RT | ~10% | 1 | 1.15 |
| Thermal | Solid State | 48 h | 80 °C | < 5% | 1 | 0.92 |
| Photolytic | Solid State (ICH Q1B) | - | - | < 2% | 0 | - |
| Photolytic | Solution (ICH Q1B) | - | - | ~8% | 1 | 1.08 |
RRT: Relative Retention Time
Proposed Degradation Pathway
Based on the chemical structure, the primary sites susceptible to degradation are the enone system and the secondary amine. Hydrolysis under acidic or basic conditions could lead to ring opening or other rearrangements. Oxidation is likely to occur at the allylic position or the nitrogen atom.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the solid in methanol and dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. Prepare the samples for analysis by dissolving and/or diluting with the mobile phase.
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC-UV Method (Proposed)
This method is proposed as a starting point for the development and validation of a stability-indicating assay for this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The method should be able to resolve the main peak from any degradation products, process impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: A minimum of five concentrations covering the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results should be evaluated.
Conclusion
The provided information serves as a comprehensive guide for the handling, storage, and stability assessment of this compound. The hypothetical data and proposed protocols are based on established scientific principles and regulatory guidelines for forced degradation and stability-indicating method development. It is imperative for researchers to perform their own studies and validate all analytical methods for their specific applications.
References
HPLC analysis method for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
An Application Note and Protocol for the HPLC Analysis of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
This document provides a detailed methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a starting point for method development and validation, offering guidance on instrumentation, reagents, and analytical procedures.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. A robust and reliable analytical method is crucial for its quantification in various matrices, including bulk drug substance and formulated products. This application note describes a reverse-phase HPLC (RP-HPLC) method suitable for the determination of the purity and concentration of this compound.
The inherent polarity of this compound presents a challenge for retention on traditional C18 columns.[1][2] This protocol addresses this by employing a polar-modified C18 column and an acidic mobile phase to ensure adequate retention and symmetrical peak shape.
Experimental Protocol
A comprehensive experimental protocol for the HPLC analysis is detailed below.
2.1. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
2.3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2.4. Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add the 50:50 mobile phase mixture, sonicate for 10 minutes to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data from a validated method based on this protocol. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 5 - 10 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
4.1. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
4.2. HPLC System Components Relationship
This diagram shows the logical relationship between the core components of the HPLC system.
References
Application Note: 1H and 13C NMR Spectroscopic Analysis of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. Due to the unavailability of specific experimental data for this compound in the public domain, this note presents representative data from the structurally similar compound, α-tetralone, to serve as a practical guide for spectral interpretation. A comprehensive experimental protocol for sample preparation and instrument operation is outlined, alongside a workflow diagram for clarity.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. ¹H NMR provides information on the proton environment, including chemical shifts, spin-spin coupling, and integration, while ¹³C NMR offers insights into the carbon skeleton of the molecule. This application note serves as a practical guide for researchers utilizing NMR spectroscopy for the characterization of this and related compounds.
Predicted ¹H and ¹³C NMR Data
Expected ¹H NMR Spectral Data:
The proton signals for the aliphatic portion are expected in the range of 2.0-4.0 ppm. The protons alpha to the carbonyl group (at C6) would appear as a triplet around 2.6 ppm, while the protons at C7 would likely be a multiplet around 2.1 ppm. The protons at C8, being adjacent to the nitrogen, would be shifted downfield. The aromatic protons would appear in the region of 7.0-8.5 ppm.
Expected ¹³C NMR Spectral Data:
The carbonyl carbon (C5) is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will resonate between 120-150 ppm. The aliphatic carbons (C6, C7, C8) are expected in the upfield region of 20-50 ppm.
Representative NMR Data: α-Tetralone
To provide a tangible reference, the ¹H and ¹³C NMR data for α-tetralone, a structurally related ketone, are presented below.[1][2] This data can be used as a comparative guide for interpreting the spectra of this compound.
Table 1: ¹H NMR Data for α-Tetralone in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.02 | dd | 1H | Ar-H |
| 7.45 | td | 1H | Ar-H |
| 7.30 | t | 1H | Ar-H |
| 7.25 | d | 1H | Ar-H |
| 2.95 | t | 2H | -CH₂- |
| 2.63 | t | 2H | -C(=O)-CH₂- |
| 2.15 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Data for α-Tetralone in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 198.1 | C=O |
| 144.6 | Ar-C |
| 133.3 | Ar-CH |
| 132.9 | Ar-C |
| 128.7 | Ar-CH |
| 127.1 | Ar-CH |
| 126.5 | Ar-CH |
| 39.1 | -CH₂- |
| 29.6 | -C(=O)-CH₂- |
| 23.2 | -CH₂-CH₂-CH₂- |
Experimental Protocol
This section details a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical, especially for a hydrochloride salt, to ensure complete dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For routine characterization, the residual solvent peak can be used for referencing.
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
2. NMR Instrument Setup and Data Acquisition:
-
The following protocol is based on a standard 400 MHz NMR spectrometer.[3]
-
Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is tuned to the correct frequency for both ¹H and ¹³C nuclei and matched to the instrument's impedance.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon types, including quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Pick the peaks in both ¹H and ¹³C spectra and label them with their chemical shifts.
Workflow Diagram
The following diagram illustrates the general workflow for NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a foundational protocol for the ¹H and ¹³C NMR analysis of this compound. By utilizing the provided experimental procedures and referencing the representative data from α-tetralone, researchers can effectively characterize the chemical structure of this and similar heterocyclic compounds. Adherence to proper sample preparation and instrument operation protocols is paramount for obtaining high-quality, reproducible NMR data, which is crucial for advancing research and development in the pharmaceutical sciences.
References
Application Note: Mass Spectrometry Analysis of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the mass spectrometry analysis of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a key intermediate in pharmaceutical synthesis. The following methodologies are designed to offer a robust framework for the identification and characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such compounds. This application note outlines a comprehensive LC-MS method for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Chemical Properties
A summary of the key chemical properties of 7,8-Dihydroisoquinolin-5(6H)-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Monoisotopic Mass | 147.068414 Da | [2] |
| Melting Point | 235-236 °C (hydrochloride salt) | [3] |
| Appearance | Light yellow solid (hydrochloride salt) | [3] |
Table 1: Chemical Properties of 7,8-Dihydroisoquinolin-5(6H)-one.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range (Full Scan): m/z 50-500.
-
Collision Energy (MS/MS): Ramped from 10-40 eV to generate fragment ions.
Data Presentation
The expected mass-to-charge ratios (m/z) for the protonated molecule and its potential fragment ions are summarized in Table 2. These theoretical fragments are proposed based on common fragmentation pathways for isoquinoline alkaloids, which often involve the loss of small neutral molecules.
| Ion Type | Theoretical m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | 148.0757 | - | Protonated 7,8-Dihydroisoquinolin-5(6H)-one |
| [M+H-CO]⁺ | 120.0808 | CO | Loss of carbonyl group |
| [M+H-C₂H₄]⁺ | 120.0808 | C₂H₄ | Retro-Diels-Alder reaction |
| [C₇H₆N]⁺ | 104.0500 | C₂H₃O | Cleavage of the dihydro-one ring |
Table 2: Theoretical Quantitative Data for 7,8-Dihydroisoquinolin-5(6H)-one.
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the logical flow of the analytical process and a proposed fragmentation pathway for 7,8-Dihydroisoquinolin-5(6H)-one.
Caption: Experimental workflow for LC-MS analysis.
Caption: Proposed fragmentation of 7,8-Dihydroisoquinolin-5(6H)-one.
References
- 1. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Kinase Assay with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic small molecule with a scaffold that suggests potential interaction with the ATP-binding site of protein kinases. While direct kinase targets of this specific compound are not yet publicly established, its structural similarity to known kinase inhibitors warrants investigation into its kinase inhibitory profile. For instance, related tetrahydroisoquinoline and dihydroquinazolinone cores have been associated with the inhibition of kinases such as Glycogen Synthase Kinase 3β (GSK3β), Discoidin Domain Receptor 1 (DDR1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase C (PKC).
These application notes provide a detailed, generic protocol for determining the in vitro potency and selectivity of this compound against a panel of protein kinases. The described methodology is adaptable to various kinase targets and can be implemented using common laboratory techniques, such as luminescence-based assays that quantify ATP consumption.
Principle of the Assay
The in vitro kinase assay described here is a homogeneous, luminescence-based method that measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed by incubating the kinase, a suitable substrate, and ATP. In the presence of an inhibitor, the kinase activity is reduced, resulting in a lower consumption of ATP. The amount of remaining ATP is detected by adding a reagent containing luciferase and its substrate, luciferin. The luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces light only in the presence of ATP. The resulting luminescent signal is directly proportional to the ATP concentration and, therefore, inversely correlated with kinase activity.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related compounds, the following kinases and their respective signaling pathways are suggested as initial targets for screening this compound.
-
GSK3β: A key regulator in numerous cellular processes, including the Wnt/β-catenin and insulin signaling pathways. Its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1][2][3]
-
DDR1: A receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation.[4][5] Its overexpression is linked to several cancers and fibrotic diseases.[4][6]
-
PI3K/Akt Pathway: This is a critical intracellular signaling pathway that regulates the cell cycle, proliferation, and survival.[7][8][9][10] Aberrant PI3K signaling is a hallmark of many cancers.[8][9]
-
PKC: A family of serine/threonine kinases involved in diverse cellular functions, including gene expression, cell proliferation, and inflammatory responses.[11][12][13]
Below are diagrams illustrating a generic kinase assay workflow and the PI3K/Akt signaling pathway as a representative example.
Caption: General workflow for an in vitro luminescence-based kinase assay.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols
Materials and Reagents
-
Kinases: Recombinant human kinases (e.g., GSK3β, DDR1, PI3Kα, PKCα).
-
Substrates: Appropriate kinase-specific substrates (e.g., peptide or protein).
-
Test Compound: this compound.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Assay Plates: White, opaque 96-well or 384-well plates.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Plate Reader: Luminometer.
Protocol: In Vitro Kinase Assay using Luminescence
This protocol is designed for determining the IC50 value of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the kinase enzyme solution by diluting the kinase stock in cold assay buffer to the desired concentration.
-
Prepare the substrate/ATP mixture in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare the luminescence detection reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the diluted kinase enzyme solution to all wells except the "no enzyme" control wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction, allow the plate to equilibrate to room temperature.
-
Add 10 µL of the prepared luminescence detection reagent to each well.
-
Mix the plate gently for 10 seconds.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound against a panel of kinases should be summarized in a table for clear comparison.
| Kinase Target | IC50 (µM) [Hypothetical Data] | Notes |
| GSK3β | 1.2 | Potent inhibition observed. |
| DDR1 | 8.5 | Moderate inhibition. |
| PI3Kα | > 50 | No significant inhibition detected. |
| PI3Kβ | 25.3 | Weak inhibition. |
| PI3Kγ | 15.8 | Weak to moderate inhibition. |
| PI3Kδ | > 50 | No significant inhibition detected. |
| PKCα | 32.1 | Weak inhibition. |
| PKCβ | 45.6 | Weak inhibition. |
| PKCγ | > 50 | No significant inhibition detected. |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a luminescence-based in vitro kinase assay, researchers can efficiently determine the potency and selectivity of this compound against a panel of relevant kinases. The identification of specific kinase targets will be crucial for elucidating its mechanism of action and guiding further drug development efforts. It is recommended to perform follow-up studies, such as mechanism of action (e.g., ATP competition assays) and cellular assays, for any confirmed hits from the initial screen.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 in cell signaling | Abcam [abcam.com]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. raybiotech.com [raybiotech.com]
Application Notes and Protocols for 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. The information herein is compiled from available safety data sheets of the free base and structurally related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Hazard Identification and Summary
This compound is a chemical compound intended for laboratory research use. Based on data from the free base and related structures, it should be handled with care as it may cause skin, eye, and respiratory irritation.
GHS Classification (based on related compounds):
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system[2][4]
-
Acute toxicity, Oral (Category 4 - Harmful if swallowed)[2]
Hazard Statements (consolidated from related compounds):
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2][4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO · HCl | - |
| Appearance | Light yellow solid | [5] |
| Melting Point | 235-236 °C | [5] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [5] |
Note: Quantitative toxicological data such as LD50/LC50 and Permissible Exposure Limits (PELs) for this compound are not available in the searched literature.
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
-
Eye Protection: Wear chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
References
Application Note: Preparation of Stock Solutions of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, ensuring accuracy, reproducibility, and safety in experimental settings.
Compound Information
This compound is a heterocyclic compound utilized in various research and development applications. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. The hydrochloride salt form generally enhances the solubility of the compound in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₀ClNO | [1][2][3] |
| Molecular Weight | 183.63 g/mol | [1][2][4] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 235-236 °C | [1][3] |
| Purity | Typically ≥95% | [2][5][6] |
| Storage (Solid) | Room temperature, sealed in a dry, inert atmosphere. | [1][7] |
Safety and Handling Precautions
Handle this compound in accordance with good industrial hygiene and safety practices.[8]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[8]
-
Skin Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use.[8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[9]
-
-
Handling: Avoid dust formation and inhalation.[8] Wash hands thoroughly after handling.[5] Work in a well-ventilated area, preferably a chemical fume hood.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes.[5]
-
In case of skin contact: Wash off with soap and plenty of water.[8]
-
If inhaled: Move the person into fresh air.[8]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
In all cases of exposure, consult a physician.[8]
-
Experimental Protocols
The choice of solvent depends on the experimental requirements, including required concentration and compatibility with the biological system. As the hydrochloride salt form is likely hygroscopic, it should be stored in a tightly sealed container in a dry environment.[6]
This protocol is recommended for creating a concentrated, long-term stock that can be aliquoted and stored frozen.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Determine Mass: Calculate the mass of the compound required to prepare the desired volume and concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 183.63 g/mol / 1000 = 1.836 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the compound.
-
Mix: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
This protocol is suitable for experiments where organic solvents are not permissible. Based on data for similar compounds, aqueous solutions may have limited stability and should ideally be prepared fresh daily.[10]
Materials:
-
This compound powder
-
Nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Calculate Mass: Use the formula from Protocol 1 to determine the required mass of the compound.
-
Example Calculation for 5 mL of 1 mM stock: Mass (mg) = 1 mM × 5 mL × 183.63 g/mol / 1000 = 0.918 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound.
-
Dissolution: Add the desired volume of water or buffer to the compound.
-
Mix: Vortex thoroughly until fully dissolved. Sonication may be used cautiously if dissolution is slow.
-
Use and Storage: Use the aqueous solution immediately after preparation for best results. We do not recommend storing aqueous solutions for more than one day.[10] If short-term storage is necessary, keep at 4°C, protected from light.
Visualization of Workflows
The following diagrams illustrate the general workflow for preparing stock solutions and the decision-making process for solvent selection.
References
- 1. 7,8-dihydroisoquinolin-5(6H)-one, hydrochloride | 103441-65-2 [amp.chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 7,8-dihydroisoquinolin-5(6H)-one, hydrochloride | 103441-65-2 [amp.chemicalbook.com]
- 4. 7,8-Dihydro-6H-quinolin-5-one hydrochloride | C9H10ClNO | CID 53408456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 7,8-Dihydroisoquinolin-5(6H)-one | 21917-86-2 [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one, focusing on a high-yield, two-step method starting from 5,6,7,8-tetrahydroisoquinoline.[1]
| Problem | Potential Cause | Recommended Solution |
| Low yield of 7,8-dihydroisoquinolin-5(6H)-one oxime (Step 1) | Incomplete reaction | - Ensure the use of dry THF as the solvent.[1] - Verify the quality and reactivity of potassium tert-butoxide and tert-butyl nitrite. - Allow the initial reaction of 5,6,7,8-tetrahydroisoquinoline with potassium tert-butoxide to proceed for the full 15 hours at room temperature to ensure complete anion formation.[1] - Add tert-butyl nitrite dropwise at a low temperature (ice bath) to control the reaction rate and prevent side reactions.[1] |
| Impure starting material | - Use freshly distilled or high-purity 5,6,7,8-tetrahydroisoquinoline. | |
| Suboptimal work-up | - Ensure thorough extraction with ethyl acetate to recover all the product from the aqueous layer.[1] - Recrystallize the crude product from 50% aqueous ethanol to obtain pure oxime.[1] | |
| Low yield of 7,8-Dihydroisoquinolin-5(6H)-one (Step 2) | Incomplete hydrolysis of the oxime | - Use a mixture of acetone and 6N hydrochloric acid for hydrolysis.[1] - Ensure the reaction is stirred at room temperature for at least 15 hours to allow for complete conversion.[1] |
| Product degradation | - Avoid excessive heating during the hydrolysis step. | |
| Inefficient purification | - After neutralization with sodium bicarbonate, ensure complete extraction of the product with ethyl acetate.[1] - Purify the crude product by chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.[1] | |
| Formation of an insoluble precipitate during oxime formation | Low-quality reagents | - Use high-purity, dry solvents and reagents. |
| Incorrect stoichiometry | - Carefully measure the molar equivalents of the reactants as specified in the protocol. | |
| Difficulty in isolating the final hydrochloride salt | Improper acidification | - After purification of the free base, dissolve it in a suitable solvent (e.g., ethanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., diethyl ether) until precipitation is complete. |
| Product is too soluble in the chosen solvent | - If the hydrochloride salt is soluble in the reaction solvent, try concentrating the solution or adding a less polar co-solvent to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 7,8-Dihydroisoquinolin-5(6H)-one, and why is the two-step method from 5,6,7,8-tetrahydroisoquinoline preferred?
A1: Several synthetic routes to 7,8-Dihydroisoquinolin-5(6H)-one have been described in the literature. However, many of these methods suffer from significant drawbacks. Direct oxidation of 5,6,7,8-tetrahydroisoquinoline with reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) is not regioselective and results in poor yields (4-25%).[1] Another multi-step procedure involving N-oxide formation, acetylation, and hydrolysis gives a modest overall yield of 27% and requires multiple distillations.[1] A method involving ozonolysis of a 5-benzylidene derivative has also been reported, but without detailed experimental data.[1]
The two-step synthesis starting from 5,6,7,8-tetrahydroisoquinoline via an oxime intermediate is preferred due to its high overall yield (around 69%), practicality, and avoidance of hazardous oxidizing agents like ozone or heavy metals.[1]
Q2: Can I use a different base for the nitrosation step (Step 1)?
A2: The described high-yield protocol specifically uses potassium tert-butoxide.[1] While other strong bases might facilitate the deprotonation of 5,6,7,8-tetrahydroisoquinoline, their effectiveness and the resulting yield would need to be empirically determined. The choice of base can significantly impact the reaction's success.
Q3: What is the purpose of converting the final product to its hydrochloride salt?
A3: Converting 7,8-Dihydroisoquinolin-5(6H)-one to its hydrochloride salt often improves its stability, crystallinity, and handling properties. Salts are generally less prone to degradation and are easier to purify through recrystallization. For pharmaceutical applications, the hydrochloride salt form can also enhance solubility and bioavailability.
Q4: Are there alternative classical named reactions that can be adapted to synthesize the core isoquinoline structure?
A4: Yes, classical reactions like the Bischler-Napieralski and Pictet-Spengler reactions are fundamental for the synthesis of dihydroisoquinolines and tetrahydroisoquinolines, respectively.
-
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[2][3][4][5]
-
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[6][7][8]
While these methods are powerful for constructing the isoquinoline core, they would require starting materials with the appropriate substitution pattern to specifically target 7,8-Dihydroisoquinolin-5(6H)-one and might involve more synthetic steps compared to the optimized two-step procedure.
Data Presentation
Table 1: Comparison of Synthetic Methods for 7,8-Dihydroisoquinolin-5(6H)-one
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Drawbacks | Reference |
| Direct Oxidation | 5,6,7,8-Tetrahydroisoquinoline | CrO₃ or KMnO₄ | 4-25% | Low yield, lack of regioselectivity, hazardous reagents. | [1] |
| Multi-step Oxidation | 5,6,7,8-Tetrahydroisoquinoline | H₂O₂, Ac₂O, HCl, CrO₃ | 27% | Multiple steps, requires several distillations. | [1] |
| Two-Step Nitrosation/Hydrolysis | 5,6,7,8-Tetrahydroisoquinoline | Potassium tert-butoxide, tert-butyl nitrite, HCl | ~69% | High yield, practical, avoids hazardous oxidants. | [1] |
Experimental Protocols
Detailed Methodology for the High-Yield, Two-Step Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one[1]
Step 1: Synthesis of 7,8-dihydroisoquinolin-5(6H)-one oxime
-
To a stirred solution of potassium tert-butoxide (0.2 mole) in dry THF (200 mL) in a flask equipped with a calcium chloride drying tube, add a solution of 5,6,7,8-tetrahydroisoquinoline (0.1 mole) in dry THF (250 mL) rapidly.
-
Stir the resulting solution at room temperature for 15 hours.
-
Cool the reaction mixture in an ice bath.
-
Add tert-butyl nitrite (0.3 mole) dropwise over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Add brine (100 mL) and extract the mixture with ethyl acetate (1 x 250 mL, 2 x 100 mL).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Triturate the crystalline residue with toluene and filter to obtain the crude product.
-
Recrystallize the crude product from 50% aqueous ethanol to yield 7,8-dihydroisoquinolin-5(6H)-one oxime as beige crystals (83% yield).
Step 2: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one
-
Prepare a mixture of 7,8-dihydroisoquinolin-5(6H)-one oxime (0.083 mole), acetone (150 mL), and 6N hydrochloric acid (150 mL).
-
Stir the mixture at room temperature for 15 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL).
-
Cool the aqueous layer in an ice bath and neutralize with solid sodium bicarbonate.
-
Extract the product with ethyl acetate (1 x 200 mL, 2 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 1:1) to afford 7,8-Dihydroisoquinolin-5(6H)-one as a white solid (83% yield for this step).
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
Dihydroisoquinolinone Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of dihydroisoquinolinones. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am performing a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinolinone, but I am getting a low yield of my desired product and observing a significant amount of a styrene derivative. What is happening and how can I prevent it?
A1: This is a classic case of a common side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction .[1][2] This reaction becomes particularly favorable when the resulting styrene byproduct is highly conjugated.[1] The reaction proceeds through a nitrilium ion intermediate, which, instead of undergoing intramolecular cyclization to form the desired dihydroisoquinolinone, fragments to produce a stable styrene derivative and a nitrile.[1]
To minimize the formation of the styrene byproduct, several strategies can be employed:
-
Choice of Dehydrating Agent: For less reactive substrates, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be necessary. However, for substrates prone to the retro-Ritter reaction, milder and more modern reagents are often more effective. A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can provide higher yields at lower temperatures (-20 °C to room temperature).[3]
-
Use of Nitrile as a Solvent: Employing the corresponding nitrile as the reaction solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thus favoring the desired cyclization. However, the cost of some nitriles can be a drawback.[1]
-
Modified Procedure with Oxalyl Chloride: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate. This intermediate is less prone to fragmentation via the retro-Ritter pathway.[4]
Q2: My Bischler-Napieralski reaction is yielding an unexpected regioisomer of the desired dihydroisoquinolinone. What causes this "abnormal" cyclization?
A2: The formation of an unexpected regioisomer, often termed "abnormal" cyclization, can occur depending on the substitution pattern of the starting β-phenylethylamide and the choice of dehydrating agent.[5][6] The reaction is an electrophilic aromatic substitution, and cyclization will preferentially occur at the most electron-rich and sterically accessible position on the aromatic ring.
One documented example of this involves the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide.[5]
-
When POCl₃ is used as the dehydrating agent, the "normal" product, 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, is formed.
-
However, when P₂O₅ is used exclusively, a mixture of the normal product and an "abnormal" product, 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, is obtained.[5]
The formation of the abnormal product is proposed to occur through cyclization at the ipso-carbon, leading to a spiro intermediate which then rearranges.[5][6]
To control the regioselectivity, careful consideration of the electronic effects of the substituents on the aromatic ring is crucial. In some cases, altering the dehydrating agent or modifying the protecting groups on the aromatic ring may be necessary to direct the cyclization to the desired position.
Q3: How can I purify my desired dihydroisoquinolinone from the styrene byproduct or from a regioisomeric impurity?
A3: The purification strategy will depend on the physical properties of your specific products.
-
Separation from Styrene Byproduct:
-
Column Chromatography: This is the most common method for separating the desired dihydroisoquinolinone from the non-polar styrene byproduct. A normal-phase silica gel column with a gradient of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically effective.[7]
-
Distillation: If there is a significant difference in boiling points and the compounds are thermally stable, vacuum distillation could be an option, although this is less common for this specific separation.
-
-
Separation of Regioisomers:
-
Column Chromatography: Separating regioisomers can be more challenging due to their similar polarities. Careful optimization of the solvent system for column chromatography is required. Using a less polar solvent system and a longer column can improve separation. In some cases, switching to a different stationary phase like alumina may be beneficial.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique. Reversed-phase columns (like C18) with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) can be effective for separating isomers.[9][10]
-
Crystallization: If one of the regioisomers is a solid and has a tendency to crystallize, fractional crystallization can be an effective purification method.
-
Troubleshooting Guides
Low Yield in Dihydroisoquinolinone Synthesis (Bischler-Napieralski Reaction)
| Observed Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Deactivated aromatic ring (presence of electron-withdrawing groups). | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more effective modern protocol (e.g., Tf₂O and 2-chloropyridine).[3] |
| Insufficiently potent dehydrating agent for the substrate. | Refer to the table below for a comparison of dehydrating agents. | |
| Significant formation of styrene byproduct | Retro-Ritter reaction is favored. | Use a modified procedure with oxalyl chloride to form a less fragmentation-prone N-acyliminium intermediate.[4] Alternatively, use the corresponding nitrile as a solvent.[1] Milder conditions with Tf₂O/2-chloropyridine at low temperatures can also suppress this side reaction.[3] |
| Formation of an unexpected regioisomer | Cyclization is occurring at an alternative, electronically favorable position. | Modify the activating groups on the aromatic ring to direct the cyclization. Consider changing the dehydrating agent (e.g., from P₂O₅ to POCl₃).[5] |
| Reaction mixture becomes a thick tar | Polymerization or decomposition at high temperatures. | Carefully control the reaction temperature. Use a sufficient volume of solvent to maintain a stirrable mixture. Stop the reaction once the starting material is consumed to avoid prolonged heating. |
Comparative Yields of Dehydrating Agents for a Model Reaction
The following table provides a qualitative comparison of the effectiveness of different dehydrating agents for the Bischler-Napieralski reaction. Actual yields will vary depending on the specific substrate.
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Potential Side Reactions |
| POCl₃ | Reflux in toluene or acetonitrile | Electron-rich aromatic rings | Retro-Ritter reaction, charring at high temperatures |
| P₂O₅ in POCl₃ | Reflux | Electron-deficient or neutral aromatic rings | Abnormal cyclization, harsh conditions may lead to decomposition |
| Tf₂O / 2-chloropyridine | -20 °C to room temperature in CH₂Cl₂ | Wide range of substrates, including acid-sensitive ones | Generally cleaner, but reagents are more expensive |
| PPA (Polyphosphoric acid) | High temperatures | Electron-rich aromatic rings | Harsh conditions, difficult workup |
Experimental Protocols
Protocol 1: Standard Bischler-Napieralski Reaction using POCl₃
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
β-phenylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 - 3.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-phenylethylamide and anhydrous toluene (or acetonitrile).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Bischler-Napieralski Reaction using Tf₂O and 2-Chloropyridine
This milder procedure is often advantageous for substrates that are sensitive to harsh acidic conditions.[11]
Materials:
-
β-phenylethylamide (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
2-Chloropyridine (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the β-phenylethylamide in anhydrous dichloromethane.
-
Add 2-chloropyridine to the solution.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O) dropwise.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanisms and Troubleshooting
Caption: Mechanism of the Bischler-Napieralski reaction and troubleshooting logic for common side reactions.
Caption: Regioselectivity in the Bischler-Napieralski reaction depending on the dehydrating agent.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. Styrene Purification by Guest-Induced Restructuring of Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. The information provided is intended to assist in anticipating and resolving potential issues during experimental work, particularly concerning its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3] Based on regulatory guidelines and common practices, the following stress conditions are recommended:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).[4]
-
Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C).[4]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[4]
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Exposure of the solid drug substance and its solution to UV and visible light, as per ICH Q1B guidelines.
Q2: My this compound sample shows significant degradation under acidic and basic conditions. Is this expected?
A2: Yes, it is plausible for a compound with a lactam-like structure and a hydrochloride salt form to be susceptible to acid and base hydrolysis. The acidic conditions can catalyze the hydrolysis of the amide bond, while basic conditions can promote nucleophilic attack on the carbonyl group. Similar susceptibility has been observed in other hydrochloride salts of nitrogen-containing heterocyclic compounds.[5]
Q3: I am observing multiple degradation peaks in my chromatogram after forced degradation. How can I identify these degradation products?
A3: The identification and characterization of degradation products are crucial for understanding the degradation pathways. A common approach involves using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): To separate the degradation products and obtain their UV spectra, which can provide initial structural clues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or Orbitrap mass analyzers: To determine the accurate mass of the degradation products, which allows for the prediction of their elemental composition.[5]
-
Tandem Mass Spectrometry (MS/MS): To fragment the degradation products and obtain information about their chemical structure.
Q4: What is a stability-indicating method, and why is it important for this compound?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[2] Developing a robust SIM is critical to ensure that the analytical data generated during stability studies are reliable for determining the shelf-life and storage conditions of the drug substance and its formulated products.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptoms:
-
Co-eluting peaks for the parent compound and degradation products.
-
Broad or tailing peaks.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Polar-RP) to find the optimal selectivity for the parent compound and its degradants.[6] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the buffer concentration. Consider using a gradient elution program to improve resolution. |
| Incorrect Flow Rate or Temperature | Optimize the flow rate and column temperature to improve peak shape and resolution. A lower flow rate can increase efficiency, while adjusting the temperature can alter selectivity. |
Issue 2: Inconsistent or Unexpected Degradation Profiles
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
No degradation observed under stress conditions where it is expected.
-
Formation of secondary degradation products at early time points.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Concentration of Stressor | Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment and verify their concentrations. |
| Insufficient Stress Conditions | If no degradation is observed, consider increasing the concentration of the stressor, the temperature, or the duration of the experiment. However, aim for 5-20% degradation to avoid the formation of secondary degradants that may not be relevant under normal storage conditions.[2] |
| Interaction with Container | Ensure that the containers used for the degradation studies are inert and do not interact with the sample or the stressor. Glass vials are generally preferred. |
| pH Changes During the Experiment | For hydrolytic studies, monitor the pH of the solution throughout the experiment, as it may change over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Water bath or heating block
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 80°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat the solution at 80°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a known amount of the solid drug substance in a hot air oven at 100°C for 24 and 48 hours. After exposure, dissolve the sample in the mobile phase and analyze.
-
Photolytic Degradation: Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples after exposure.
-
Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution with the appropriate solvent and storing them under normal conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the parent compound)
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of the parent peak.
-
Inject the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
If separation is not optimal, modify the chromatographic conditions (e.g., change the gradient slope, mobile phase pH, or column chemistry) until satisfactory resolution is achieved (Resolution > 1.5).
-
Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl at 80°C | 24 | 15.2 | 3 | 0.85 |
| 0.1 M NaOH at 80°C | 24 | 22.5 | 2 | 1.15 |
| 3% H₂O₂ at RT | 24 | 8.7 | 1 | 0.92 |
| Thermal (100°C) | 48 | 2.1 | 1 | 1.08 |
| Photolytic (ICH Q1B) | - | 5.4 | 2 | 0.78, 1.23 |
*RRT = Relative Retention Time
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for forced degradation studies and stability-indicating method development.
References
Technical Support Center: Overcoming Poor Solubility of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound. As with many active pharmaceutical ingredients (APIs), its hydrochloride salt form is used to improve aqueous solubility and stability compared to the free base. However, achieving a desired concentration in aqueous media for experiments can still be challenging, potentially impacting the accuracy of in vitro assays and the bioavailability in in vivo studies.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can the pH of the aqueous medium affect the solubility of this compound?
A3: Yes, the pH of the solvent is a critical factor. Being a hydrochloride salt of an amine, this compound will be more soluble in acidic to neutral solutions where it exists in its protonated, ionized form. As the pH becomes more basic, the compound may convert to its less soluble free base form, leading to precipitation.
Q4: What is the "common ion effect" and how can it affect my experiment?
A4: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions from the compound. In the case of this compound, if your aqueous medium contains a high concentration of chloride ions (e.g., from sodium chloride in a buffer), it can suppress the dissolution of the hydrochloride salt, leading to lower than expected solubility.
Q5: What are co-solvents and can they help dissolve this compound?
A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). They work by reducing the polarity of the aqueous medium, making it more favorable for dissolving organic molecules.
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility of this compound in your experiments.
Problem: The compound is not dissolving completely in my aqueous buffer.
Initial Assessment Workflow
Technical Support Center: Optimizing HPLC Separation for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of High-Performance Liquid Chromatography (HPLC) methods for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride and its process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for polar to moderately non-polar compounds like this compound. A C18 column is a robust initial choice. Since the analyte is a hydrochloride salt, using a buffered mobile phase is critical to ensure consistent ionization and reproducible retention times.[1][2]
A recommended starting point is detailed in the table below.
Q2: How can I identify the potential impurities I need to separate from the main compound?
A2: Potential impurities can be process-related (from synthesis) or degradation products. To identify degradation products, a forced degradation (stress testing) study is essential. This involves exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3][4] These stressed samples are then analyzed by HPLC to see if new peaks appear, which must be separated from the main peak.
Q3: My main peak is fronting. What are the common causes and solutions?
A3: Peak fronting in HPLC can be caused by several factors. The most common are column overload, incompatible sample solvent, and co-eluting interferences.[5][6]
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Column Overload: The concentration of your sample is too high. Try diluting the sample by a factor of 10 and re-injecting.[5]
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Incompatible Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase, causing the analyte to travel too quickly at the column inlet. Whenever possible, dissolve your sample in the initial mobile phase.[5][7]
-
Co-elution: An impurity may be eluting on the front of the main peak. Improving the separation selectivity by adjusting the mobile phase or changing the column may resolve this.[5]
Q4: I'm observing drifting or variable retention times in my chromatograms. What should I check?
A4: Drifting retention times are a common issue in HPLC and can point to several problems.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Inadequate equilibration can cause retention times to drift, especially at the beginning of a run.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds. Ensure your buffer is effective and the mobile phase is prepared consistently.[1]
-
Temperature Fluctuations: Changes in laboratory temperature can affect retention times. Using a column oven or thermostat provides a stable environment.[1][9]
-
Pump and System Leaks: Check the HPLC system for any leaks, which can cause pressure and flow rate fluctuations, leading to inconsistent retention times.[6][7]
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method
This protocol provides a starting point for the separation of this compound and its impurities. Optimization will likely be required to achieve desired resolution.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes, then hold at 60% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20) |
Protocol 2: Forced Degradation Study
This study is designed to generate potential degradation products for method development and stability-indicating assessment.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 10 mg of substance in 10 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with sample diluent. |
| Base Hydrolysis | Dissolve 10 mg of substance in 10 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with sample diluent.[3] |
| Oxidative Degradation | Dissolve 10 mg of substance in 10 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 4 hours, protected from light. Dilute with sample diluent.[3] |
| Thermal Degradation | Store 10 mg of solid substance in an oven at 105°C for 24 hours. Dissolve and dilute with sample diluent. |
| Photolytic Degradation | Expose 10 mg of solid substance to UV light (254 nm) for 24 hours. Dissolve and dilute with sample diluent. |
Troubleshooting Guide
Problem: Poor Resolution (Rs < 1.5) Between the Main Peak and an Impurity
Achieving baseline separation is critical for accurate quantification. If resolution is poor, a systematic approach is needed to optimize selectivity (α), efficiency (N), or the retention factor (k).[10][11]
Caption: Troubleshooting workflow for improving poor peak resolution in HPLC.
This logical decision tree guides the user through a systematic optimization process, starting with the simplest adjustments (mobile phase strength) and progressing to more significant changes (column chemistry).[10][11][12]
Experimental and Analytical Workflow
The overall process from sample preparation to data analysis follows a structured path to ensure reliable and reproducible results.
Caption: General workflow for HPLC method development and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. labcompare.com [labcompare.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromtech.com [chromtech.com]
- 12. mastelf.com [mastelf.com]
Technical Support Center: Interpreting Complex NMR Spectra of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride derivatives. The complex nature of these compounds, particularly as hydrochloride salts, can present unique challenges in NMR spectral interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound derivatives in a question-and-answer format.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum broader than expected?
A1: Peak broadening in the aromatic region of these compounds can stem from several factors:
-
Intermediate Rate of Proton Exchange: The hydrochloride salt can be in equilibrium with its free base form. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to significant line broadening, particularly for protons near the nitrogen atom.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause substantial peak broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broadened spectral lines.[1] Careful shimming of the spectrometer is crucial.
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to restricted molecular tumbling and broader signals. Try acquiring the spectrum at a lower concentration.
Q2: The signal for the N-H proton is either very broad or not visible at all. How can I confirm its presence?
A2: The lability of the N-H proton in a hydrochloride salt often leads to its signal being broadened or completely exchanged with residual protons in the solvent (e.g., water).
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it confirms it was an exchangeable proton like N-H.[2]
-
Use of Anhydrous Solvents: Ensure your deuterated solvent is as dry as possible. Using a freshly opened bottle or a solvent dried over molecular sieves can help minimize proton exchange.
-
Low-Temperature NMR: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange, potentially resulting in a sharper N-H signal.
Q3: My ¹H NMR spectrum is very complex with overlapping multiplets in the aliphatic region. How can I simplify the interpretation?
A3: The dihydroisoquinolinone core contains several methylene groups that can have complex splitting patterns due to diastereotopicity and coupling to each other.
-
Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals and can help resolve overlapping multiplets.[1]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for deciphering complex spin systems.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin-spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Q4: The chemical shifts of my compound seem to have shifted significantly compared to the non-salt form reported in the literature. Why is this?
A4: The formation of a hydrochloride salt involves the protonation of the nitrogen atom. This has a significant electronic effect on the entire molecule.
-
Inductive Effect of Protonation: The positive charge on the nitrogen atom is electron-withdrawing, which deshields nearby protons and carbons. This causes their signals to shift downfield (to a higher ppm value) in the NMR spectrum. Protons on carbons adjacent to the nitrogen (e.g., at the C1 and C8a positions) are most affected.[3][4]
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS) compared to chloroform-d or DMSO-d₆ due to specific solute-solvent interactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for a this compound derivative?
A1: While the exact chemical shifts will depend on the specific substitution pattern, the following table provides an exemplary set of expected chemical shifts for the core structure based on published data for similar compounds. Protonation of the nitrogen will generally shift the signals of nearby protons and carbons downfield.
Exemplary NMR Data for 7,8-Dihydroisoquinolin-5(6H)-one Core Structure
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 1 | ~8.0 - 8.5 | ~150 - 155 | Downfield shift due to iminium character. |
| 3 | ~7.0 - 7.5 | ~125 - 130 | Aromatic CH. |
| 4 | ~7.5 - 8.0 | ~135 - 140 | Aromatic CH. |
| 4a | - | ~130 - 135 | Quaternary aromatic carbon. |
| 5 | - | ~195 - 200 | Carbonyl carbon. |
| 6 | ~2.8 - 3.2 | ~35 - 40 | Methylene protons, often a triplet. |
| 7 | ~2.0 - 2.4 | ~20 - 25 | Methylene protons, often a multiplet. |
| 8 | ~2.5 - 2.9 | ~30 - 35 | Methylene protons, often a triplet. |
| 8a | - | ~145 - 150 | Quaternary carbon adjacent to nitrogen. |
| N-H | Variable (broad) | - | Often broad and may exchange with D₂O. |
Note: These are approximate values and can vary significantly with substitution and solvent.
Q2: How do I prepare my this compound sample for NMR analysis?
A2: Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is often a good choice for hydrochloride salts. Methanol-d₄ can also be used, but be aware of the prominent solvent signals.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade the spectral quality.
-
Labeling: Clearly label your NMR tube with the sample identity.
Q3: What is a logical workflow for interpreting the 2D NMR spectra of a novel derivative?
A3: A systematic approach is key to unambiguous structure elucidation. The following workflow is recommended.
Caption: A logical workflow for NMR-based structure elucidation.
Experimental Protocols
Protocol 1: Standard 1D NMR Acquisition
-
Sample Preparation: Prepare the sample as described in the FAQ section (5-10 mg for ¹H, 20-50 mg for ¹³C in 0.6-0.7 mL of deuterated solvent).
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters (400 MHz example):
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Spectral Width (SW): ~16 ppm, centered around 8 ppm.
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16.
-
-
¹³C NMR Parameters (100 MHz example):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): ~220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, depending on concentration.
-
-
Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: 2D NMR Acquisition (COSY, HSQC, HMBC)
-
Setup: Use a properly prepared and shimmed sample from the 1D experiments.
-
COSY (¹H-¹H Correlation):
-
Pulse Program: cosygpmf (gradient-selected)
-
Spectral Width (F2 and F1): Use the same spectral width as the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
-
HSQC (¹H-¹³C One-Bond Correlation):
-
Pulse Program: hsqcedetgpsisp2.3 (multiplicity-edited, shows CH/CH₃ as positive and CH₂ as negative signals)
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-8 per increment.
-
-
HMBC (¹H-¹³C Long-Range Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Cover the full carbon chemical shift range, including quaternary and carbonyl carbons (e.g., 0-210 ppm).
-
Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Visualization of a Relevant Signaling Pathway
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as potential anticancer agents that target the NF-κB signaling pathway.[5][6] This pathway is a key regulator of inflammation, immunity, and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by a potential isoquinoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. reddit.com [reddit.com]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. The information provided addresses potential stability issues when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a chemical compound with the molecular formula C₉H₁₀ClNO. It possesses a dihydroisoquinolinone core structure. A key feature of this molecule is the presence of an α,β-unsaturated ketone (also known as an enone). This functional group is known to be chemically reactive.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. As a general guideline, stock solutions in DMSO may be stable for up to 6 months at -80°C or 1 month at -20°C.[1] However, it is always best to refer to the supplier's certificate of analysis for specific storage recommendations.
Q3: What are the potential stability issues with this compound in cell culture media?
The primary stability concern for this compound in aqueous and biologically active environments like cell culture media stems from its α,β-unsaturated ketone moiety. This group is a Michael acceptor and is susceptible to covalent modification by nucleophiles present in the media.[2][3]
Potential reactions include:
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Michael Addition: Nucleophiles such as the thiol groups of cysteine and glutathione (present in some media and released by cells) can react with the enone system. This covalent modification will alter the structure of the compound and likely inactivate it.[4][5][6][7][8][9]
-
pH-dependent Degradation: The physiological pH of most cell culture media (typically 7.2-7.4) can facilitate these reactions.[10][11]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
It is highly recommended to perform a stability study of the compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A general protocol for this is provided in the "Experimental Protocols" section below. This typically involves incubating the compound in the medium and analyzing its concentration at various time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lack of biological effect | Degradation of the compound in cell culture media. | Perform a stability study to determine the half-life of the compound in your media (see Experimental Protocols). Consider more frequent media changes with freshly added compound. Prepare fresh working solutions from a frozen stock for each experiment. |
| Precipitation of the compound from the media. | Visually inspect the media for any precipitate after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solubility issues.[13] | |
| High variability between experimental replicates | Inconsistent concentration of the active compound due to degradation. | Ensure consistent timing between the preparation of the working solution and its addition to the cells. Use freshly prepared media for each experiment. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected cytotoxicity | Formation of toxic degradation products. | Characterize any degradation products using LC-MS if possible. Assess the cytotoxicity of the vehicle control (media with the same concentration of solvent). |
| Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration range. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of the compound in a specific cell culture medium over time using HPLC or LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution in a sterile, capped tube in a cell culture incubator under your standard experimental conditions.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C until analysis.
-
Sample Preparation for Analysis: Thaw all samples (including T=0). If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to clarify the supernatant.
-
HPLC/LC-MS Analysis: Analyze the samples to quantify the concentration of the parent compound.
-
Data Analysis: Calculate the concentration of the compound at each time point and normalize it to the T=0 sample (representing 100% stability). Plot the percentage of the remaining compound against time to determine its degradation profile and half-life.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]
- 5. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilicity of cysteine and related biothiols and the development of fluorogenic probes and other applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride (CAS No. 103441-65-2).
I. Compound Information and Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experiments.
| Property | Value | Source |
| CAS Number | 103441-65-2 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Light yellow solid | N/A |
| Melting Point | 235-236 °C | N/A |
| Purity | Typically ≥95% | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: How should I store this compound?
A1: It is recommended to store the compound as a solid in a tightly sealed container at room temperature, protected from light and moisture. Some related hydrochloride salts of similar compounds are known to be hygroscopic.
Q2: What are the known biological activities of this compound?
A2: While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, the broader class of dihydroisoquinoline derivatives has been associated with a range of biological activities. These include potential as anticancer agents and modulation of various cellular signaling pathways. For instance, some dihydroisoquinoline derivatives have shown affinity for serotonin receptors, such as the 5-HT7 receptor[2], and sigma-2 receptors[3].
Q3: In which solvents is this compound soluble?
A3: Quantitative solubility data for this compound in common laboratory solvents is limited. However, based on its hydrochloride salt form, it is expected to have some solubility in aqueous solutions. For organic solvents, it is advisable to test solubility in small quantities in solvents such as DMSO and ethanol. As a general practice for creating stock solutions, start with a small amount of the compound and gradually add the solvent while vortexing. The use of sonication can also aid in dissolution.
Q4: What are the potential safety hazards associated with this compound?
A4: this compound is harmful if swallowed and may cause skin and eye irritation. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
III. Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from various factors related to compound stability, solution preparation, and experimental setup.
Problem 1: Variability in Bioassay Results
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Dihydroisoquinoline derivatives can be susceptible to degradation, including aromatization, especially under certain pH and light conditions. Prepare fresh stock solutions for each experiment and avoid prolonged storage of solutions, even at low temperatures. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inaccurate Concentration of Stock Solution | Due to the lack of precise solubility data, the compound may not be fully dissolved, leading to a lower actual concentration. Visually inspect the stock solution for any precipitate. If observed, try gentle warming or sonication. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use in cell-based assays to remove any undissolved particles. |
| pH Sensitivity | The activity of the compound may be pH-dependent. Ensure that the pH of your experimental buffer is consistent across all experiments. The hydrochloride salt may result in a slightly acidic stock solution. |
Problem 2: Poor Solubility When Preparing Stock Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | If solubility in a desired solvent is low, consider preparing a high-concentration stock solution in a solvent like DMSO and then diluting it further in the aqueous buffer of your experiment. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. |
| Precipitation Upon Dilution | When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate. To mitigate this, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing. |
Problem 3: Presence of Impurities
| Possible Cause | Troubleshooting Step |
| Aromatization | Dihydroisoquinolines can undergo oxidation to form their aromatic isoquinoline counterparts. This can occur during synthesis, storage, or even during the experiment. The presence of such impurities can lead to altered biological activity. If you suspect impurities, consider analyzing your compound by HPLC or LC-MS to check for the presence of degradation products. |
| Synthetic Byproducts | Depending on the synthetic route, various byproducts may be present in the supplied material. If inconsistent results persist, it may be necessary to re-purify the compound. |
IV. Experimental Protocols and Methodologies
As specific experimental protocols for this compound are not widely published, this section provides a general workflow for investigating the biological activity of a novel compound.
General Workflow for Biological Screening
Caption: A general experimental workflow for screening the biological activity of a compound.
V. Potential Signaling Pathway Involvement (Hypothetical)
Given that some dihydroisoquinoline derivatives interact with G-protein coupled receptors (GPCRs) like the 5-HT7 receptor, a hypothetical signaling pathway is presented below. Note: This is a generalized pathway and has not been specifically validated for this compound.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.
VI. Logical Troubleshooting Flowchart
When encountering inconsistent results, a systematic approach can help identify the root cause.
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 7,8-Dihydroisoquinolin-5(6H)-one core structure?
A1: A frequently employed method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative. This is followed by treatment with an ammonia source, such as ammonium acetate, to facilitate the cyclization and formation of the dihydroisoquinolinone ring system.[1]
Q2: What are the critical parameters to control during the synthesis to ensure a good yield and purity?
A2: Key parameters to monitor and optimize include the choice of base catalyst, solvent, reaction temperature, and reaction time. The molar ratios of the reactants, particularly the Baylis-Hillman adduct to the cyclohexanedione and the base, also significantly influence the outcome.[1]
Q3: How is the final hydrochloride salt of 7,8-Dihydroisoquinolin-5(6H)-one typically formed?
A3: The hydrochloride salt is generally formed in the final step of the synthesis. After the base-catalyzed cyclization and purification of the free base, the compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ethanol or aqueous HCl) to precipitate the hydrochloride salt. The pH is a critical factor in this step.
Q4: What are some common methods for purifying the crude 7,8-Dihydroisoquinolin-5(6H)-one?
A4: Recrystallization is a common and effective method for purifying the crude product.[1][2] The choice of solvent system is crucial for obtaining high purity and good recovery. Common solvents for recrystallization include ethanol, often in combination with water.[2] Column chromatography can also be employed for purification, particularly for removing stubborn impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inappropriate choice of base or solvent. - Formation of side products. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Systematically vary the reaction temperature and time to find the optimal conditions. Refer to the data tables below for guidance. - Screen different bases (e.g., triethylamine, pyridine, potassium carbonate) and solvents (e.g., ethanol, acetone, acetonitrile, or solvent-free conditions).[1] - Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation. - Optimize the extraction and recrystallization procedures to minimize product loss. |
| Impurity Formation | - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Aromatization of the dihydroisoquinoline ring at high temperatures.[2] - Formation of isomeric byproducts. | - Ensure the purity of starting materials before commencing the reaction. - Maintain strict control over the reaction temperature to prevent the formation of temperature-sensitive impurities.[2] - Optimize the recrystallization solvent system to effectively remove specific impurities. A mixture of solvents like ethanol and water can be effective.[2] - Consider using column chromatography for challenging separations. |
| Difficulty with Recrystallization | - Poor choice of solvent. - Product oiling out instead of crystallizing. - Low recovery after recrystallization. | - Screen a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - If the product oils out, try using a more non-polar solvent system or add seed crystals to induce crystallization. - To improve recovery, minimize the amount of solvent used for recrystallization and ensure the solution is thoroughly cooled before filtration. |
| Inconsistent Results on Scale-up | - Inefficient heat transfer in larger reaction vessels. - Changes in mixing efficiency. - Longer addition times for reagents. | - Ensure adequate temperature control and monitoring within the larger reactor. - Use appropriate stirring rates and impeller designs for the larger scale. - Adjust addition rates of reagents to maintain optimal reaction conditions. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of 7,8-Dihydroquinolin-5(6H)-one Derivatives[1]
| Baylis-Hillman Adduct | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 2-(Acetoxy-(3-phenyl))methyl methacrylate | Pyridine | Ethanol | 78 | 8 | 65.0 | 98.3 |
| 2-(Acetoxy-(3-phenyl))methyl methacrylate | Triethylamine | None | 90 | 6 | 37.8 | 99.0 |
| 2-(Acetoxy-(3-phenyl))methyl methacrylate | Potassium Carbonate | Acetone | 30 | 15 | 80.1 | 99.4 |
| 2-(Acetoxy-(3-phenyl))methyl methacrylate | Triethylenediamine | Acetonitrile | 80 | 6 | 15.0 | 99.2 |
| 2-(Acetoxy-(3-nitrobenzyl))methyl methacrylate | Pyridine | Ethanol | 78 | 4 | 91.0 | 99.5 |
Table 2: Optimization of Recrystallization for a Related Tetrahydroisoquinoline Hydrochloride[2]
| Recrystallization Solvent (Volume) | Yield (%) | Purity (HPLC, %) |
| EtOH/H₂O (5 V / 4 V) | 31.1 | 96.5 |
| EtOH (60 V) | 21.8 | 99.2 |
| H₂O (15 V) | 48.8 | 99.4 |
| EtOH/H₂O (10 V / 4 V) | 78.4 | 99.3 |
Experimental Protocols
Protocol 1: Synthesis of a 7,8-Dihydroquinolin-5(6H)-one Derivative via Baylis-Hillman Adduct Cyclization[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Baylis-Hillman adduct (1 equivalent), 1,3-cyclohexanedione (1.2 equivalents), and the chosen base catalyst (1.2 equivalents) in the selected solvent (e.g., ethanol).
-
First Stage Reaction: Heat the reaction mixture to the specified temperature (e.g., 78°C) and stir for the designated time (e.g., 6 hours).
-
Second Stage Reaction: Add ammonium acetate (5 equivalents) to the reaction mixture and continue to stir at the same temperature for an additional period (e.g., 2 hours).
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the purified 7,8-dihydroquinolin-5(6H)-one derivative.
Protocol 2: Purification by Recrystallization[2]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., a 10:4 mixture of ethanol to water) at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 7,8-Dihydroisoquinolin-5(6H)-one.
Caption: A logical workflow for troubleshooting low yield or purity issues.
References
Validation & Comparative
7,8-Dihydroisoquinolin-5(6H)-one hydrochloride vs other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolinone scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its rigid, bicyclic structure serves as an excellent framework for the design of kinase inhibitors by enabling precise orientation of pharmacophoric groups within the ATP-binding pocket of these enzymes. While specific kinase inhibitory data for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is not extensively available in public literature, the broader class of isoquinolinone derivatives has yielded potent inhibitors against various kinase targets.
This guide provides a comparative analysis of representative isoquinolinone-based kinase inhibitors against other established inhibitors targeting the same kinases. The objective is to highlight the potential of the isoquinolinone scaffold in kinase inhibitor design and to provide a framework for evaluating novel compounds such as this compound. The comparisons are based on publicly available experimental data for well-characterized compounds.
Comparative Analysis of Isoquinolinone-Based Kinase Inhibitors
The versatility of the isoquinolinone scaffold is demonstrated by its ability to be adapted to target different kinases with high potency and selectivity. Below, we compare isoquinolinone-based inhibitors for two distinct kinase families: c-Jun N-terminal kinases (JNKs) and Rho-associated coiled-coil containing protein kinases (ROCKs), against other well-known inhibitors with different core structures.
JNK Inhibitors: Isoquinolinones vs. Other Scaffolds
c-Jun N-terminal kinases are key players in stress-induced signaling pathways, and their dysregulation is implicated in inflammatory diseases and cancer. A novel series of 4-phenylisoquinolones has been identified as potent and selective JNK inhibitors.[1]
| Inhibitor | Scaffold | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| 4-Phenylisoquinolone (Example) | Isoquinolinone | 15 | 25 | 8 | [1] |
| SP600125 | Anthrapyrazolone | 40 | 40 | 90 | |
| JNK Inhibitor VIII | Pyridinyl-Thiazole | 40 | 100 | 20 |
ROCK Inhibitors: Isoquinolinones vs. Other Scaffolds
Rho-associated kinases are involved in regulating cell shape, motility, and contraction. Their inhibition is a therapeutic strategy for cardiovascular diseases such as hypertension. Derivatives of isoquinolin-1-amine have been developed as potent ROCK inhibitors.[2]
| Inhibitor | Scaffold | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| 6-Substituted Isoquinolin-1-amine (Example) | Isoquinolinone | 5 | 6 | [2] |
| Fasudil (HA-1077) | Isoquinoline | 1900 | 450 | |
| Y-27632 | Pyridine | 140 | 220 |
Experimental Protocols
The quantitative data presented in the comparison tables are typically generated using biochemical kinase assays. Below is a detailed protocol for a representative in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.
Materials:
-
Kinase of interest (e.g., JNK1, ROCK1)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Fluorescent kinase tracer
-
Test compounds (e.g., this compound, other inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or DMSO control.
-
Incubation: Incubate the mixture for a specified period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the tracer binding.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a generic kinase signaling cascade and a typical workflow for kinase inhibitor discovery.
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
The isoquinolinone scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. As demonstrated by the examples of JNK and ROCK inhibitors, this structural motif can be chemically modified to achieve high potency and selectivity against various kinase targets. While direct experimental data for this compound as a kinase inhibitor is currently limited, its structure suggests that it could serve as a valuable fragment or lead compound for medicinal chemistry campaigns. Further screening and structure-activity relationship studies are warranted to explore the full potential of this and related compounds in the landscape of kinase inhibitor discovery.
References
A Comparative Efficacy Analysis of Dihydroisoquinolinone Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7,8-dihydroisoquinolin-5(6H)-one scaffold and its analogs represent a promising area of research in the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the efficacy of various dihydroisoquinolinone and tetrahydroisoquinoline analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. Due to a lack of direct comparative studies on a wide range of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride analogs, this guide broadens the scope to include structurally related compounds that have been evaluated as PARP inhibitors. The data presented herein is collated from multiple studies to facilitate an objective comparison of their performance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various dihydroisoquinolinone and related analogs against PARP-1 and PARP-2, as well as their cytotoxic effects on different cancer cell lines.
Table 1: In Vitro PARP-1 and PARP-2 Inhibition
| Compound ID | Scaffold | R Group / Modification | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Olaparib | Phthalazinone | - | 1-5 | 1-5 |
| Veliparib | Benzimidazole | - | 5.2 | 2.9 |
| Compound 1a | Dihydroisoquinolone | 5-benzoyloxy | 13,000 | 800 |
| Compound 1b | Isoquinolone | 5-benzoyloxy | 9,000 | 150 |
| Compound 3af | 3,4-dihydroisoquinol-1-one-4-carboxamide | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 11 | 0.6 |
| Compound 3aj | 3,4-dihydroisoquinol-1-one-4-carboxamide | 4-((4-acryloylpiperazin-1-yl)carbonyl)-7-fluoro | 2,100 | 35 |
| Compound 11 | Isoquinolone | 3,4-dehydro analog of 3l | ~10-fold lower potency than 3l | Not Reported |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cytotoxicity of Dihydroisoquinolinone Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| GM-3-18 | HCT116 | Colon Cancer | 0.9 - 10.7 |
| GM-3-121 | - | - | Not Reported for cytotoxicity |
| 16g | DU-145 | Prostate Cancer | 0.051 |
| 16f | - | - | Not Reported |
| 17f | - | - | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
White, opaque 96-well plates coated with histones
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (analogs) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
Procedure:
-
Plate Preparation: Wash histone-coated plates with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature. Wash the plates again.
-
Compound Addition: Add serial dilutions of the test compounds and the positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer. Add this mixture to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the PARP-1 reaction to proceed.
-
Detection: Wash the plates to remove unreacted components. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plates thoroughly. Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (analogs)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition by dihydroisoquinolinone analogs.
Caption: General experimental workflow for comparing the efficacy of dihydroisoquinolinone analogs as PARP inhibitors.
Profiling the Selectivity of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. Due to the absence of publicly available selectivity data for this specific molecule, this document outlines the essential experimental methodologies required to generate a robust profile. To provide a clear benchmark, the described assays are presented in the context of well-characterized kinase inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the more targeted cancer therapeutics Dasatinib and Bosutinib.
The structural backbone of this compound, an isoquinoline derivative, is a common scaffold in many kinase inhibitors. This suggests a high probability of activity against protein kinases, a large family of enzymes that are critical regulators of cellular processes and prominent drug targets. Understanding the selectivity of a potential kinase inhibitor is paramount in drug discovery to elucidate its mechanism of action and anticipate potential off-target effects.
Comparative Kinase Inhibition Profiles
To effectively evaluate the selectivity of this compound, its inhibitory activity should be assessed against a broad panel of kinases and compared with established inhibitors. The following table illustrates how the dissociation constants (Kd) for key on- and off-target kinases can be presented to provide a quantitative comparison of binding affinities. Lower Kd values indicate a higher binding affinity.
| Kinase Target | 7,8-Dihydroisoquinolin-5(6H)-one HCl (Kd in nM) | Staurosporine (Kd in nM) | Dasatinib (Kd in nM) | Bosutinib (Kd in nM) |
| ABL1 | Data to be determined | 2.5 | 0.2 | 0.5 |
| SRC | Data to be determined | 0.7 | 0.3 | 0.4 |
| LCK | Data to be determined | 0.2 | 0.1 | 1.2 |
| EGFR | Data to be determined | 3.5 | >10,000 | 490 |
| VEGFR2 | Data to be determined | 7.9 | 80 | 94 |
| PDGFRβ | Data to be determined | 8.3 | 28 | 100 |
| c-KIT | Data to be determined | 12 | 12 | 410 |
| ROCK1 | Data to be determined | 1.7 | 1,100 | >10,000 |
| ROCK2 | Data to be determined | 0.9 | 1,400 | >10,000 |
| PKCα | Data to be determined | 0.1 | 1,200 | >10,000 |
| SphK1 | Data to be determined | >10,000 | >10,000 | >10,000 |
Note: The Kd values for Staurosporine, Dasatinib, and Bosutinib are representative values from published kinome-wide binding assays and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Cross-Reactivity Profiling
A multi-tiered approach is recommended to comprehensively profile the selectivity of this compound. This involves initial broad screening followed by more focused cellular assays.
In Vitro Kinase Profiling
The initial step is to screen the compound against a large, representative panel of purified kinases to determine its inhibitory potential and selectivity.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This widely used method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
-
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cellular Target Engagement Assays
To confirm that the compound interacts with its putative targets within a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of a target protein upon ligand binding.
-
Materials:
-
Cultured cells expressing the target kinase(s).
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific to the target kinase(s).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Treat cultured cells with either the vehicle (DMSO) or varying concentrations of this compound.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Chemoproteomics for Unbiased Target Identification
To identify both expected and unexpected targets of this compound, a chemoproteomics approach can be employed. This method uses the compound of interest as a "bait" to pull down its interacting proteins from a complex cell lysate.
Experimental Protocol: Kinobeads-based Chemoproteomics
This technique utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome, followed by competitive elution with the test compound.
-
Materials:
-
Kinobeads (immobilized kinase inhibitors on a resin).
-
Cell lysate from the cell line of interest.
-
This compound.
-
Wash buffers.
-
Elution buffers.
-
Mass spectrometry equipment.
-
-
Procedure:
-
Incubate the cell lysate with the Kinobeads to allow for the binding of kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Incubate the kinase-bound beads with increasing concentrations of this compound.
-
The compound will compete with the immobilized inhibitors for binding to the kinases, leading to the elution of specific targets.
-
Identify the eluted proteins and quantify their abundance at each compound concentration using mass spectrometry.
-
Proteins that are specifically eluted in a dose-dependent manner are considered targets of the compound.
-
Potential Signaling Pathways to Investigate
Given the structural similarities to known inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), Protein Kinase C (PKC), and Sphingosine Kinases (SphK), these signaling pathways represent high-priority areas for investigation of the functional effects of this compound.
By employing the methodologies outlined in this guide, researchers can generate a comprehensive cross-reactivity profile for this compound. This data is essential for understanding its biological activity, identifying its primary molecular targets, and guiding its future development as a potential therapeutic agent or research tool. The comparison with well-established kinase inhibitors will provide a valuable context for interpreting the selectivity and potential applications of this novel compound.
A Researcher's Guide to Target Identification and Engagement Validation for Novel Small Molecules: A Case Study of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its therapeutic potential is fraught with challenges. A critical and often early hurdle is the identification of the molecule's specific cellular target and the validation of its engagement with this target. Without this knowledge, the mechanism of action remains a "black box," hindering rational drug development and optimization.
This guide provides a comprehensive framework for tackling this challenge, using the novel compound 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride as a case study. As the specific biological target of this compound is not yet defined in publicly available literature, we will first explore robust, unbiased methods for target deconvolution. Subsequently, we will detail methodologies for validating the engagement of a putative target, using a hypothetical yet plausible target, Poly(ADP-ribose) polymerase 7 (PARP7), for illustrative purposes. PARP7 is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, making it a compelling target in immuno-oncology.[1]
Part 1: Target Deconvolution - Identifying the "What"
The first step in understanding a novel compound's mechanism of action is to identify its molecular target(s). Phenotypic screens may reveal a compound's effect on cellular processes, but they do not pinpoint the direct protein interactions responsible. Unbiased, proteome-wide approaches are therefore essential.
Several powerful techniques can be employed for target deconvolution.[2] The choice of method often depends on the compound's properties, available resources, and the biological system being studied. Below is a comparison of leading methodologies.
Table 1: Comparison of Target Deconvolution Methodologies
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[3][4] | Directly identifies binding partners. Can be used for a wide range of compounds. | Requires chemical modification of the compound, which may alter its binding properties. Can lead to false positives from non-specific binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. Changes in protein digestion patterns in the presence of the compound are analyzed by mass spectrometry.[5][6] | Does not require modification of the compound. Can be performed in complex biological mixtures. | May not be suitable for very weak or transient interactions. The degree of protection can vary significantly between targets. |
| Thermal Proteome Profiling (TPP) | A proteome-wide application of the Cellular Thermal Shift Assay (CETSA). It measures changes in the thermal stability of thousands of proteins in response to compound binding. Ligand-bound proteins typically exhibit increased melting temperatures.[7][8] | Provides an unbiased, in-cell measure of target engagement. Does not require compound modification. | Requires specialized equipment and sophisticated data analysis. May miss targets that do not show a significant thermal shift upon binding. |
Experimental Workflow: Target Deconvolution
The following diagram illustrates a generalized workflow for identifying the unknown target of a novel compound like this compound.
Detailed Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the key steps for an unbiased DARTS experiment to identify potential targets of this compound.[5][9]
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a relevant cancer cell line) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Compound Treatment:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the lysates with either this compound (e.g., at a final concentration of 10 µM) or vehicle (e.g., DMSO) as a control.
-
Incubate at room temperature for 1 hour to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to each tube. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Mass Spectrometry:
-
Run the digested samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
Excise gel bands that show increased intensity in the compound-treated lane compared to the vehicle control.
-
Submit the excised bands for in-gel digestion and protein identification by LC-MS/MS.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify the proteins present in the protected bands. These are the putative targets of this compound.
-
Part 2: Target Engagement Validation - Confirming the "Hit"
Once a list of putative targets is generated, the next crucial step is to validate the direct engagement of the compound with the top candidate(s) in a cellular context. For the remainder of this guide, we will proceed with the hypothetical scenario that PARP7 was identified as a top candidate target for this compound.
We will now compare methods to validate this specific compound-target interaction, using a known PARP7 inhibitor, RBN-2397 , as a benchmark alternative.[10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in intact cells.[12] It relies on the principle that when a compound binds to its target protein, the protein-ligand complex is more resistant to thermal denaturation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. wp.unil.ch [wp.unil.ch]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massdynamics.com [massdynamics.com]
- 8. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dihydroisoquinolinone and Related Heterocyclic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7,8-dihydroisoquinolin-5(6H)-one derivatives and related heterocyclic scaffolds. Due to the limited availability of comprehensive SAR studies specifically on the hydrochloride salts of 7,8-dihydroisoquinolin-5(6H)-ones, this guide draws objective comparisons from closely related structures, including dihydroquinolinones and tetrahydroisoquinolines, to extrapolate potential SAR trends. The information is supported by experimental data from various studies on the anticancer, kinase inhibitory, and other biological activities of these compound classes.
I. Comparative Biological Activities
The 7,8-dihydroisoquinolin-5(6H)-one core is a versatile scaffold that has been explored for a range of biological activities. Modifications to this core structure and related heterocyclic systems have yielded compounds with potent inhibitory effects against various cellular targets. The following tables summarize the quantitative data on the biological activities of different derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer and Cytotoxic Activities of Dihydroquinolinone and Isoquinolinone Derivatives
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Dihydroquinolin-5(6H)-one | 2-Aryl | Varies | HeLa | Varies | [1] |
| 2 | Dihydroquinolin-6(5H)-one | 2-Aryl | Varies | K-562 | Good Selectivity | [1] |
| 3 | 3-Arylisoquinolinone | meta-OCH3 | 6-H | Various Cancer Cells | 0.4 - 0.8 | [2] |
| 4 | 3-Arylisoquinolinone | meta-F | 6-F | Various Cancer Cells | 0.4 - 0.8 | [2] |
| 5 | 3-Arylisoquinolinone | para-OCH3 | 6-H | Various Cancer Cells | > 50 | [2] |
| 6 | 3-Arylisoquinolinone | para-F | 6-F | Various Cancer Cells | > 50 | [2] |
| 7e | Benzyloxyquinolin-2(1H)-one | 4-(Substituted benzyloxy) | 6,7,8-Substituted | HL-60, Hep3B, H460, COLO 205 | < 1 | [3][4] |
| 11e | Benzyloxyquinolin-2(1H)-one | 4-(Substituted benzyloxy) | 6,7,8-Substituted | COLO 205 | Nanomolar Potency | [3][4] |
Table 2: Kinase and Enzyme Inhibitory Activities of Related Heterocyclic Derivatives
| Compound ID | Core Scaffold | Target Enzyme | R1 Substituent | R2 Substituent | Ki or IC50 | Reference |
| 3g | Tetrahydroisoquinoline | HDAC8 | C1-Substituted | - | 82 nM (Potency) | [5] |
| 3n | Tetrahydroisoquinoline | HDAC8 | C1-Substituted | - | 55 nM (Potency) | [5] |
| - | Quinoline Derivatives | Various Kinases | Varies | Varies | Varies | [6] |
| I | Quinolinone | EGFR | - | - | 0.0075 µM | [7] |
| II | Quinolinone | EGFR | - | - | 5 nM | [7] |
| 4 | 2-(Phenylamino)-dihydroquinazolinone | MAO-B | Varies | Varies | Nanomolar Range (Ki) | [8] |
| 10g | Quinoline | - | 7-(4-fluorobenzyloxy) | 4-(N-(2-(dimethylamino)ethyl)amino) | < 1.0 µM | [9] |
| - | 8-Hydroxyquinoline Derivatives | Pim-1 Kinase | 7-Carboxylic acid | 2-Styryl or 2-Carboxamide | Potent Inhibition | [10] |
II. Key Structure-Activity Relationship Insights
From the comparative data, several key SAR trends can be inferred for the 7,8-dihydroisoquinolin-5(6H)-one scaffold and its analogs:
-
Substitution on the Aryl Ring: For 3-arylisoquinolinones, meta-substitution on the aryl ring dramatically enhances antiproliferative activity compared to para-substitution.[2] For instance, compounds with meta-methoxy or meta-fluoro substituents exhibit sub-micromolar IC50 values, whereas their para-substituted counterparts are significantly less active (IC50 > 50 µM).[2]
-
Position of Substituents on the Quinoline/Isoquinoline Core: In a series of benzyloxyquinolin-2(1H)-one derivatives, substitutions at the 6, 7, and 8-positions were found to be crucial for anticancer activity.[3][4] Similarly, for quinoline derivatives, a large and bulky alkoxy substituent at the 7-position was suggested to be beneficial for antiproliferative activity.[9]
-
Nature of the Side Chain: For certain quinoline derivatives, an amino side chain at the 4-position was found to facilitate antiproliferative activity. The length of this alkylamino side chain also influenced potency, with two methylene units being optimal.[9]
-
The 8-Hydroxyquinoline Moiety: The 8-hydroxy-quinoline-7-carboxylic acid scaffold has been identified as a crucial pharmacophore for Pim-1 kinase inhibition.[10]
III. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature.
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, K-562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The synthesized dihydro-6H-quinoline-5-one derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
B. Kinase Inhibition Assay
-
Kinase Reaction Mixture: A reaction mixture containing the target kinase (e.g., EGFR, Pim-1), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer is prepared.[7][10]
-
Inhibitor Addition: The test compounds (e.g., quinolinone or 8-hydroxyquinoline derivatives) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
IV. Visualizing Molecular Interactions and Experimental Logic
A. Postulated Kinase Inhibition Mechanism
The following diagram illustrates a generalized mechanism by which quinoline-based inhibitors may interact with the ATP-binding pocket of a kinase.
Caption: Generalized interaction of a quinoline inhibitor with a kinase ATP-binding site.
B. Workflow for SAR Study
The logical workflow for conducting a structure-activity relationship study is depicted below.
Caption: A typical workflow for an SAR study in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action [mdpi.com]
- 8. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 7,8-Dihydroisoquinolin-5(6H)-one Scaffold in MDM2 Inhibition vs. Other Clinical-Stage MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7,8-dihydroisoquinolin-5(6H)-one chemical scaffold has emerged as a promising backbone for the development of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a critical therapeutic target in oncology. This guide provides a head-to-head comparison of a clinical-stage compound based on this scaffold, NVP-CGM097, with other prominent MDM2 inhibitors, Navtemadlin (APG-115) and Siremadlin (HDM201), which are also under clinical investigation. This objective comparison is supported by preclinical and clinical data to inform research and drug development efforts in the pursuit of novel cancer therapeutics.
Mechanism of Action: Restoring p53 Tumor Suppression
Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that functions as a primary negative regulator of the p53 tumor suppressor.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.[1][2]
Small molecule inhibitors that block the MDM2-p53 interaction, such as those discussed in this guide, are designed to fit into the p53-binding pocket of MDM2. This disruption stabilizes p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[3][4]
Quantitative Data Presentation
The following table summarizes key preclinical and clinical data for NVP-CGM097, Navtemadlin, and Siremadlin to facilitate a direct comparison of their potency, selectivity, and clinical activity.
| Parameter | NVP-CGM097 (Dihydroisoquinolinone derivative) | Navtemadlin (APG-115) | Siremadlin (HDM201) |
| Binding Affinity (Ki/IC50) | Ki: 1.3 nM for hMDM2[5] | IC50: 0.60 nM (HTRF assay)[6] | Picomolar range affinity for MDM2[7] |
| Cellular Potency (GI50/IC50) | GI50: 0.35 µM (SJSA-1 cells)[5] | IC50: 9.1 nM (SJSA-1 cells)[6] | Nanomolar cellular IC50 values[8] |
| Selectivity | >1000-fold selective for MDM2 over MDM4[5] | Potent and selective for MDM2[9] | >10,000-fold selective for MDM2 over MDM4[7] |
| Key Clinical Indications | Solid tumors and hematologic malignancies[10][11] | Myelofibrosis, solid tumors[9][12][13] | Solid tumors and acute myeloid leukemia (AML)[14][15][16] |
| Reported Clinical Efficacy | Markedly improved overall survival in preclinical B-ALL models.[11][17] | Significant improvement in spleen volume and symptom control in myelofibrosis.[12][13] | Overall response rates of 10.3% in solid tumors and up to 22.2% in AML in a Phase I study.[14][15][16] |
| Common Adverse Events | Thrombocytopenia, nausea, vomiting, diarrhea.[18] | Nausea, diarrhea, vomiting.[19] | Myelosuppression, gastrointestinal toxicities.[14][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for the evaluation of MDM2 inhibitors.
Protocol 1: p53-MDM2 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2.
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When bound to the larger MDM2 protein, the probe's rotation is slower, resulting in a high fluorescence polarization (FP) signal. A test compound that inhibits the interaction will displace the fluorescent peptide, leading to faster rotation and a decrease in the FP signal.[20]
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (e.g., NVP-CGM097) and controls (e.g., Nutlin-3)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of the fluorescently labeled p53 peptide to all wells at a final concentration of approximately 50 nM.
-
Add a solution of MDM2 protein to all wells (except for negative controls) at a final concentration of approximately 1 µM.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization signal using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[20]
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no MDM2) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of MDM2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[21][22][23]
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple precipitate is visible.[22]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[22]
-
Leave the plate at room temperature in the dark for 2 hours.[22]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the core signaling pathway affected by MDM2 inhibitors and a typical experimental workflow for their evaluation.
Caption: The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.
Caption: A typical preclinical to clinical workflow for the development of MDM2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 13. Encouraging results of the BOREAS trial investigating navtemadlin in R/R myelofibrosis | VJHemOnc [vjhemonc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. onclive.com [onclive.com]
- 20. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vivo efficacy of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride in animal models
A comprehensive analysis of the in vivo performance of prominent isoquinoline alkaloids—Berberine, Sanguinarine, and Noscapine—in preclinical animal models of cancer, inflammation, and neurological disorders. This guide addresses the current data gap for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride and offers a comparative framework for evaluating related compounds.
Executive Summary
While direct in vivo efficacy data for this compound is not publicly available, the broader class of isoquinoline alkaloids, to which it belongs, has demonstrated significant therapeutic potential across a range of diseases in numerous preclinical studies. This guide provides a comparative overview of three well-researched isoquinoline alkaloids: Berberine, Sanguinarine, and Noscapine. By presenting their in vivo efficacy, detailed experimental protocols, and mechanisms of action, we offer a valuable resource for researchers and drug development professionals interested in the therapeutic promise of this class of compounds. The data herein can serve as a benchmark for evaluating the potential of novel isoquinoline derivatives like this compound.
Comparative In Vivo Efficacy of Selected Isoquinoline Alkaloids
The following tables summarize the quantitative in vivo efficacy of Berberine, Sanguinarine, and Noscapine in various animal models.
Table 1: Anticancer Efficacy of Berberine
| Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Metrics | Reference |
| Nude Mice (Xenograft) | Gastric Cancer (MGC803 cells) | 100 mg/kg/day (oral gavage) for 14 days | 48.6% inhibition of tumor growth | [1] |
| Nude Mice (Xenograft) | Gastric Cancer (SGC7901 cells) | 100 mg/kg/day (oral gavage) for 14 days | 51.3% retardation of tumor growth | [1] |
| Athymic Nude Mice (Xenograft) | Glioblastoma (U87 cells) | 50 mg/kg/day (oral gavage) for 28 days | Tumor weight reduced to 401.2 ± 71.5 mg from 860.7 ± 117.1 mg in vehicle | [2] |
| Nude Mice (Xenograft) | Breast Cancer (MCF-7/DOX cells) | 10 mg/kg Berberine + 5 mg/kg Doxorubicin (i.p./i.v.) | Significant tumor growth inhibition compared to either agent alone | [3] |
Table 2: Anti-inflammatory Efficacy of Sanguinarine
| Animal Model | Inflammatory Model | Dosing Regimen | Key Efficacy Metrics | Reference |
| Mice | LPS-induced Endotoxic Shock | 1, 2.5, and 5 mg/kg (i.p.) | Increased survival rate from 25% to 58%, 75%, and 91% respectively | [4] |
| Rats | Carrageenan-induced Paw Edema | 50 mW/cm² LIUS + Carrageenan | Significant reduction of paw edema formation at 2 and 6 hours | [5] |
| Mice | LPS-induced Mastitis | 10, 20, 40 mg/kg (i.g.) | Significantly reduced levels of TNF-α and IL-1β in a dose-dependent manner | [6] |
Table 3: Neuroprotective Efficacy of Noscapine
| Animal Model | Disease Model | Dosing Regimen | Key Efficacy Metrics | Reference |
| Rats | Ischemia-Reperfusion Injury (MCAO) | 5 and 10 mg/kg (p.o.) for 8 days | Significantly reduced infarct volume and edema | [7] |
| Rats | Parkinson's Disease (Rotenone-induced) | 10 and 20 mg/kg (i.p.) for 28 days | Significant improvement in motor coordination and balance | [8] |
| Mice | Anxiolytic effects | 0.8, 1, 1.5, and 2 mg/kg (i.p.) | Significantly increased time spent in the light compartment of the dark-light box | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.
Berberine in a Gastric Cancer Xenograft Model[1]
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line and Implantation: Human gastric cancer cell lines MGC803 or SGC7901 were cultured, and 5 x 10^6 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into a control group and a Berberine treatment group. Berberine was administered via oral gavage at a dose of 100 mg/kg/day for 14 consecutive days. The control group received the vehicle.
-
Efficacy Assessment: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
Sanguinarine in a Carrageenan-Induced Paw Edema Model[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan in saline into the right hind paw.
-
Treatment: Low-intensity ultrasound (LIUS) at intensities of 50, 100, or 200 mW/cm² was applied to the paw for 10 minutes immediately following the carrageenan injection.
-
Efficacy Assessment: Paw volume was measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage of edema inhibition was calculated.
Noscapine in a Stroke Animal Model (MCAO)[7]
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia-Reperfusion Injury: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique for a specified duration, followed by reperfusion.
-
Treatment: Noscapine was administered orally at doses of 5 and 10 mg/kg for 8 consecutive days prior to MCAO.
-
Efficacy Assessment: Neurological deficit was scored 24 hours after MCAO. Subsequently, brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these isoquinoline alkaloids are attributed to their modulation of key signaling pathways.
Berberine: PI3K/AKT/mTOR Pathway in Cancer
Berberine exerts its anticancer effects, in part, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating the phosphorylation of key proteins in this pathway, Berberine can induce apoptosis and inhibit tumor growth.[9][10][11]
Sanguinarine: NF-κB Signaling Pathway in Inflammation
Sanguinarine demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Sanguinarine can block the activation of NF-κB, thereby reducing the inflammatory response.[12][13][14]
Noscapine: Neuroprotective Pathways
Noscapine's neuroprotective effects are multifaceted, involving the modulation of several pathways. It has been shown to have antioxidant properties, reduce inflammation, and modulate autophagy. In the context of ischemic injury, it is suggested to interfere with excitotoxicity, potentially by modulating intracellular calcium levels and nitric oxide production.[8][15][16]
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a test compound in an animal model of disease.
References
- 1. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective effect of sanguinarine on LPS-induced endotoxic shock in mice and its effect on LPS-induced COX-2 expression and COX-2 associated PGE2 release from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Noscapine alleviates cerebral damage in ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 15. researchgate.net [researchgate.net]
- 16. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. The data presented herein is intended to serve as a valuable resource for researchers investigating the potential of this compound as a targeted kinase inhibitor. Through a systematic screening against a diverse panel of kinases, we offer insights into its potency and selectivity, crucial for advancing drug discovery and development efforts.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of selective kinase inhibitors is a primary focus in modern pharmacology. This compound is a small molecule with a scaffold that suggests potential interaction with the ATP-binding site of kinases. This guide presents a hypothetical, yet plausible, assessment of its selectivity against a panel of representative kinases, alongside detailed experimental protocols to enable reproducibility and further investigation.
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 10 kinases representing different families of the human kinome. The half-maximal inhibitory concentration (IC50) for each kinase was determined to quantify the compound's potency. The results, summarized in the table below, indicate a notable selectivity profile.
| Kinase Target | Kinase Family | IC50 (nM) |
| PIM1 | CAMK | 85 |
| PIM2 | CAMK | 150 |
| PIM3 | CAMK | 210 |
| CDK2 | CMGC | >10,000 |
| ERK1 | CMGC | >10,000 |
| GSK3β | CMGC | 8,500 |
| SRC | TK | >10,000 |
| ABL1 | TK | >10,000 |
| EGFR | TK | >10,000 |
| ROCK1 | AGC | 5,200 |
Data presented are hypothetical and for illustrative purposes.
The data suggests that this compound is a potent and selective inhibitor of the PIM kinase family, with the highest potency against PIM1. Minimal activity was observed against kinases from the CMGC, TK, and AGC families at concentrations up to 10,000 nM, highlighting its specific inhibitory profile.
Experimental Protocols
The following protocols describe the methodology used to generate the kinase inhibition data.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general procedure for determining the IC50 values of this compound against the kinase panel.
1. Reagents and Materials:
-
Recombinant human kinases (e.g., PIM1, CDK2, etc.)
-
Kinase-specific peptide substrates
-
This compound (test compound)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Acoustic liquid handler or multichannel pipettes
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Dispense the diluted compound solutions into the 384-well assay plates. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase buffer. The concentration of the kinase and substrate should be optimized for each specific assay, typically at or below the Km for ATP.
-
Add the kinase/substrate solution to the assay plates containing the compound.
-
Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the assay plates at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Kinase Screening Workflow
The following diagram illustrates the high-throughput screening workflow employed to assess the selectivity of the test compound.
Caption: High-throughput kinase screening workflow.
Hypothetical PIM1 Signaling Pathway
The diagram below depicts a simplified signaling pathway involving PIM1, a key target of this compound, illustrating its role in cell survival and proliferation.
Caption: Simplified PIM1 signaling pathway.
Conclusion
This guide provides a foundational assessment of the kinase selectivity of this compound. The presented data, though hypothetical, illustrates a workflow for characterizing a compound's selectivity and highlights its potential as a selective inhibitor of the PIM kinase family. The detailed experimental protocols offer a clear path for validating these findings and for further exploration of this compound's mechanism of action. Researchers are encouraged to use this guide as a starting point for their own investigations into the therapeutic potential of this compound and its analogs.
A Comparative Guide to the Synthesis and Characterization of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: An Analysis of Methodological Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Given the limited publicly available data directly addressing the reproducibility for this specific compound, this document serves as a framework, presenting a generalized synthetic pathway and simulated comparative data based on established methods for analogous structures. The objective is to highlight key experimental variables and offer a template for assessing reproducibility in the synthesis and characterization of similar small molecules.
Generalized Synthetic Workflow
The synthesis of dihydroisoquinolinone cores often involves a multi-step sequence. A common approach is the cyclization of a suitably substituted phenethylamine derivative. The following workflow illustrates a plausible synthetic route, which can be adapted and optimized.
Figure 1: Generalized synthetic workflow for this compound.
Comparative Analysis of Synthetic Methods
Reproducibility in chemical synthesis is paramount for reliable drug development and research. Variations in reaction conditions, catalysts, and purification methods can significantly impact yield, purity, and the impurity profile of the final compound. The following table presents a hypothetical comparison of two common synthetic routes to illustrate how such data should be presented.
Table 1: Comparison of Synthetic Routes and Characterization Data
| Parameter | Method A: Microwave-Assisted | Method B: Traditional Thermal |
| Reaction Time | 15 - 30 minutes | 6 - 12 hours |
| Yield (%) | 85 - 95% | 60 - 75% |
| Purity (HPLC, %) | 99.5%[1] | 98.0%[1] |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ matches theoretical | [M+H]⁺ matches theoretical |
| Key Impurity 1 (%) | 0.15% | 0.50% |
| Key Impurity 2 (%) | 0.05% | 0.25% |
| Solvent Usage | Minimal (e.g., Ethanol) | High (e.g., Toluene, Acetonitrile) |
| Energy Consumption | Low | High |
Note: The data in this table is illustrative and based on typical outcomes for the synthesis of related heterocyclic compounds. Specific results for this compound may vary.
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible science. Below are generalized procedures for the synthesis and characterization of the target compound.
Synthesis Protocol: Microwave-Assisted Cyclization (Method A)
-
Reactant Preparation: A solution of the precursor amide (1 mmol) is prepared in an appropriate solvent (e.g., ethanol, 10 mL) in a microwave-safe reaction vessel.
-
Catalyst Addition: A suitable acid catalyst (e.g., trifluoroacetic acid, 1.2 mmol) is added to the mixture.[2]
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for 15-30 minutes.[2][3]
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in diethyl ether, and a solution of HCl in ether is added dropwise to precipitate the hydrochloride salt.
-
Final Product: The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product.
Characterization Workflow
A standardized workflow for analytical characterization ensures that data from different batches or methods can be reliably compared.
Figure 2: Standardized workflow for analytical characterization.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Determination: Peak area percentage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or 500 MHz spectrometer.
-
Solvent: DMSO-d₆ or D₂O.
-
Analysis: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. Data should be compared against a reference standard or previously published data.[1]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive ion mode.[4]
-
Analysis: The sample is analyzed by LC-MS or direct infusion to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.[4][5]
-
Conclusion
References
- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride: Benchmarking Against the Industry Standard PARP Inhibitor Olaparib
Disclaimer: Publicly available biological data on the specific activities of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is limited. Therefore, this guide presents a hypothetical comparative analysis to illustrate the benchmarking process for a novel PARP (Poly ADP-ribose polymerase) inhibitor candidate. Herein, this compound is referred to as Compound X , a hypothetical novel compound, which is benchmarked against the well-established, FDA-approved PARP inhibitor, Olaparib . The experimental data for Compound X is illustrative and not based on published findings.
For researchers, scientists, and professionals in drug development, the evaluation of a new chemical entity requires rigorous comparison against established industry standards. This guide provides a framework for such a comparison, focusing on the key performance indicators for PARP inhibitors, a critical class of targeted cancer therapies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the hypothetical in vitro and in vivo performance of Compound X against the known performance of Olaparib.
Table 1: In Vitro Enzymatic Activity
This table compares the direct inhibitory effect of the compounds on the PARP1 and PARP2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Compound X (Hypothetical) | 3.5 | 0.8 |
| Olaparib | 5[1][2] | 1[1][2] |
Table 2: In Vitro Cellular Cytotoxicity
This table presents the cytotoxic effects of the compounds on cancer cell lines with and without BRCA1/2 mutations. The differential cytotoxicity is a key indicator of the "synthetic lethality" mechanism of PARP inhibitors.
| Compound | Cell Line (BRCA1 mutant) IC50 (µM) | Cell Line (BRCA wild-type) IC50 (µM) |
| MDA-MB-436 | MDA-MB-231 | |
| Compound X (Hypothetical) | 0.8 | > 25 |
| Olaparib | 1.5[3][4] | > 30[3] |
Table 3: In Vivo Efficacy in a BRCA1-Mutant Xenograft Model
This table summarizes the hypothetical anti-tumor efficacy of Compound X compared to Olaparib in a mouse xenograft model using the BRCA1-mutant breast cancer cell line MDA-MB-436.
| Treatment Group (daily oral administration) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +1.5 |
| Compound X (50 mg/kg) | 75 | -2.0 |
| Olaparib (50 mg/kg) | 68[5][6] | -2.5 |
Table 4: Comparative Pharmacokinetic Properties in Mice
This table provides a hypothetical comparison of key pharmacokinetic parameters of Compound X and known parameters for Olaparib following oral administration.
| Parameter | Compound X (Hypothetical) | Olaparib |
| Bioavailability (%) | 45 | ~30-40 |
| Tmax (hours) | 1.5 | 1-3[7][8] |
| Half-life (hours) | 10 | ~7-11[9] |
| Clearance (L/h) | 7.5 | 8.64[7] |
Visualizing the Mechanism and Workflow
Signaling Pathway: The Role of PARP in DNA Repair
The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and the concept of synthetic lethality in BRCA-deficient cells when PARP is inhibited.
Experimental Workflow: Screening Novel PARP Inhibitors
The diagram below outlines a typical workflow for the preclinical evaluation of a novel PARP inhibitor candidate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Biochemical PARP1/2 Inhibition Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2 in a cell-free system.
-
Principle: A homogeneous time-resolved fluorescence (HTRF) assay is used to measure the PARylation of a histone substrate by the PARP enzyme. Inhibition of this process by a compound results in a decreased HTRF signal.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, histone-coated acceptor plates, NAD+, biotinylated-NAD+, streptavidin-Europium cryptate, and an HTRF-compatible plate reader.
-
Procedure:
-
A dilution series of the test compound (e.g., Compound X) and a reference compound (Olaparib) are prepared in an assay buffer.
-
The PARP enzyme is pre-incubated with the compounds in the histone-coated plate.
-
The enzymatic reaction is initiated by the addition of NAD+ and biotinylated-NAD+.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (streptavidin-Europium cryptate) are added.
-
After incubation, the HTRF signal is read, and the IC50 values are calculated from the dose-response curves.
-
2. Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of living cells.[10]
-
Materials: Cancer cell lines (e.g., MDA-MB-436 and MDA-MB-231), cell culture medium, 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
3. In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Materials: Immunodeficient mice (e.g., nude or SCID), a human cancer cell line (e.g., MDA-MB-436), Matrigel, the test compound formulated in a suitable vehicle, and calipers for tumor measurement.
-
Procedure:
-
The cancer cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are randomized into treatment groups (vehicle control, Compound X, Olaparib).
-
The compounds are administered daily via oral gavage for a defined period (e.g., 21 days).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, the tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
-
Conclusion
Based on this hypothetical analysis, Compound X demonstrates a promising preclinical profile as a PARP inhibitor. With a potentially more potent inhibitory effect on PARP2 and slightly better in vivo efficacy in the presented model compared to Olaparib, it warrants further investigation. The favorable pharmacokinetic properties, including a longer half-life, could also translate to a more convenient dosing regimen. However, it is crucial to reiterate that this data is illustrative. Rigorous experimental validation is essential to determine the true therapeutic potential of this compound or any novel drug candidate. This guide serves as a template for the systematic evaluation and benchmarking required in the competitive landscape of drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
Disclaimer: This document provides general guidance for the disposal of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the manufacturer-provided SDS and their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with federal, state, and local regulations.
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. As a halogenated heterocyclic amine salt, this compound must be treated as a hazardous chemical waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
Step 1: Hazard Identification & Waste Classification
Before handling, it is essential to classify the waste. This compound is an organic, halogenated (due to the hydrochloride salt) solid. The toxicological properties of this specific compound have not been thoroughly investigated.[4] Therefore, it must be handled as a hazardous waste. All laboratory personnel should treat unknown or uncharacterized chemical wastes as hazardous until a formal determination is made by a qualified individual or office, such as EHS.[1]
Contaminated materials, such as personal protective equipment (PPE), weigh paper, and spill cleanup supplies, must also be disposed of as hazardous waste.
Step 2: Required Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to prevent skin, eye, and respiratory exposure.[5][6]
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[4] |
| Body Protection | A standard laboratory coat. Ensure it is fully buttoned. |
| Respiratory | For handling bulk quantities or if dust may be generated, use a NIOSH-approved respirator.[4] |
Step 3: Segregation and Collection Protocol
Proper segregation is crucial to prevent dangerous chemical reactions.[2][7]
-
Designate a Waste Stream: This compound should be collected as "Halogenated Organic Solid Waste."[8][9] Do not mix with non-halogenated waste, acids, bases, or oxidizers.[7][8]
-
Solid Waste Collection:
-
Solution Waste Collection:
-
If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[8][10]
-
Do not mix aqueous solutions with organic solvent solutions unless specifically permitted by your EHS office.
-
The pH of aqueous solutions should be between 6 and 9 before being added to a waste container, if required by institutional guidelines.[11]
-
Step 4: Containerization and Labeling
All hazardous waste must be accumulated in properly labeled, compatible containers.[7][12]
| Requirement | Specification |
| Container Type | Use a clean, dry, screw-cap container made of a compatible material (e.g., HDPE). Ensure the cap is in good condition and can be sealed tightly to be "vapor tight" and "spill proof."[7][8] |
| Headspace | Do not overfill containers. Leave at least 10% or one inch of headspace to allow for expansion.[7] |
| Labeling | Affix a "Hazardous Waste" label to the container before adding any waste.[2][8] |
| Label Contents | Clearly write the full, unabbreviated chemical name: "this compound." List all constituents, including solvents if in solution. Indicate the start date of accumulation.[2] |
| Container Condition | Keep the exterior of the waste container clean and free of contamination. Keep the container closed at all times except when actively adding waste.[1][8][12] |
Step 5: Storage and Disposal
Waste must be stored and disposed of in compliance with institutional and regulatory standards.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[7][12] This area must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent spills.
-
Arrange for Pickup: Once the container is full or has reached the storage time limit (typically 12 months for SAAs, but can be shorter), contact your institution's EHS department to request a waste pickup.[1][12]
-
Final Disposal: The ultimate disposal will be handled by a licensed hazardous waste disposal company arranged by your institution, likely via high-temperature incineration.[13][14]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for Laboratory Chemicals.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential guidance for the operational use of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, including personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.
Physical and Chemical Properties
A summary of the known quantitative data for 7,8-Dihydroisoquinolin-5(6H)-one and its hydrochloride salt is presented below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Chemical Name | 7,8-dihydroisoquinolin-5(6H)-one, hydrochloride | [1] |
| CAS Number | 103441-65-2 | [1][2] |
| Molecular Formula | C₉H₉NO·ClH | [2] |
| Molecular Weight | 183.64 g/mol | [2][3] |
| Appearance | Solid, semi-solid, liquid, or lump | [4] |
| Purity | 95% | [2] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4] |
Operational and Disposal Plans
Adherence to the following operational and disposal plans is critical to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
-
Eye and Face Protection : Safety glasses with side-shields conforming to EN166, or a face shield, are required.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected prior to use and disposed of properly after handling the compound.
-
Body Protection : A laboratory coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection : If working outside of a certified chemical fume hood or in cases where dust generation is likely, a NIOSH-approved respirator is necessary.
Handling and Storage
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safe Handling Practices :
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Ensure that eyewash stations and safety showers are readily accessible.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4]
Disposal Plan
Contaminated materials and waste generated from handling this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed container.
-
Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.
Experimental Protocol: Weighing and Solution Preparation
The following is a detailed, step-by-step methodology for the accurate weighing and preparation of a solution of this compound. This protocol is designed to minimize exposure and ensure experimental accuracy.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation :
-
Don all required PPE.
-
Ensure the analytical balance is clean, level, and calibrated.
-
Perform all operations within a certified chemical fume hood.
-
-
Weighing :
-
Place a clean, dry weighing paper or boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight of the compound.
-
-
Solution Preparation :
-
Carefully transfer the weighed compound into a clean, dry beaker.
-
Add a small amount of the desired solvent to the beaker to dissolve the compound. A magnetic stir bar and stir plate can be used to facilitate dissolution.
-
Once the compound is fully dissolved, quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup :
-
Wipe down the spatula and work area with a damp cloth or paper towel.
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Workflow Diagram
The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
